In Vitro Metabolism Pathways of 1-(2-Methoxyethyl)-4-nitrosopiperazine: A Comprehensive Technical Guide
Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessment. Among these, 1-(2-Methoxyethyl)-4-nitrosopiperazine (MNP) represents a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical risk assessment. Among these, 1-(2-Methoxyethyl)-4-nitrosopiperazine (MNP) represents a structurally complex cyclic nitrosamine that requires rigorous in vitro metabolic profiling to ascertain its mutagenic potential. Because nitrosamines are not inherently reactive but require cytochrome P450 (CYP450)-mediated bioactivation to exert genotoxicity, understanding their metabolic fate is critical.
This whitepaper provides an in-depth technical framework for evaluating the in vitro metabolism of MNP. It dissects the competing pathways of bioactivation (α-hydroxylation) and deactivation (denitrosation/O-demethylation), details self-validating experimental protocols, and establishes the kinetic parameters necessary for regulatory submissions.
Mechanistic Pathways of MNP Metabolism
The metabolic fate of MNP is dictated by the competition between several CYP450-mediated oxidative pathways. The structural asymmetry of MNP—featuring a piperazine ring substituted with a nitroso group and a methoxyethyl side chain—creates multiple sites for enzymatic attack.
α-Hydroxylation: The Bioactivation Route
The primary driver of nitrosamine mutagenicity is α-hydroxylation . For MNP, CYP-mediated abstraction of a hydrogen atom at the α-carbon of the piperazine ring (adjacent to the N-nitroso group) yields an unstable α-hydroxynitrosamine. As demonstrated in quantum chemical assessments of nitrosamine activation , this intermediate undergoes a barrierless, spontaneous ring-opening and cleavage of the hydroxyl group to form an alkyldiazohydroxide. Subsequent dehydration yields a highly electrophilic alkyldiazonium ion , which covalently binds to nucleophilic centers on DNA (e.g., the N7 or O6 positions of guanine), initiating mutagenesis.
Denitrosation: The Deactivation Route
Conversely, denitrosation serves as a critical detoxification pathway . CYP enzymes can catalyze the oxidative cleavage of the N-NO bond, releasing nitric oxide (NO) or nitrite, and yielding the secondary amine, 1-(2-methoxyethyl)piperazine. This pathway effectively neutralizes the carcinogenic potential of the molecule.
O-Demethylation: Phase I Peripheral Oxidation
The methoxyethyl side chain is susceptible to O-demethylation , typically mediated by CYP3A4 or CYP2D6. This produces 1-(2-hydroxyethyl)-4-nitrosopiperazine and formaldehyde. While this does not immediately eliminate the nitroso hazard, the resulting hydroxyl group provides a handle for rapid Phase II glucuronidation, accelerating renal clearance.
Metabolic pathways of MNP detailing bioactivation and deactivation routes.
Experimental Design: In Vitro Profiling
Causality in Model Selection: HLMs vs. S9 Fractions
Standard in vitro genotoxicity assays (like the Ames test) utilize rat liver S9 fractions. However, S9 homogenates contain both Phase I (CYPs) and Phase II (UGTs, SULTs) enzymes and often lack sufficient specific CYP density to capture the rapid kinetics of cyclic nitrosamines .
For precise metabolic profiling, Human Liver Microsomes (HLMs) are the gold standard. HLMs are highly enriched in CYP2E1 and CYP2A6—the principal isoforms responsible for the α-hydroxylation of cyclic nitrosamines . By isolating Phase I metabolism, researchers can accurately calculate intrinsic clearance (
CLint
) and map the primary bioactivation kinetics without the confounding variable of immediate Phase II conjugation.
The Self-Validating Protocol: Trapping Reactive Intermediates
Alkyldiazonium ions have half-lives in the sub-second range, making direct LC-MS/MS detection impossible. To solve this, the protocol must incorporate a competitive nucleophilic sink. By adding deoxyguanosine (dG) to the incubation matrix, the transient diazonium ion is trapped as a stable alkyl-dG adduct.
Self-Validation Mechanism: The protocol mandates a minus-NADPH control . Because CYP450 enzymes are strictly NADPH-dependent, any depletion of MNP or formation of alkyl-dG adducts in the absence of NADPH indicates non-enzymatic degradation or assay artifacts. If adducts only form in the +NADPH samples, the system self-validates that the observed mutagenic species are genuinely CYP-mediated.
Step-by-Step Methodology: Microsomal Incubation
System Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Matrix Assembly: In a 1.5 mL Eppendorf tube, combine buffer, HLMs (final concentration 1.0 mg/mL), and the trapping agent (2 mM dG).
Pre-Incubation: Add MNP (test concentrations ranging from 1 to 50 μM). Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Incubation & Sampling: Incubate at 37°C. Extract 50 μL aliquots at specific time points (0, 5, 15, 30, 45, 60 minutes).
Quenching: Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., MNP-d4). Causality: Cold acetonitrile instantly denatures CYP proteins, halting the reaction, while simultaneously extracting the small-molecule metabolites into the organic phase.
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
Analysis: Transfer the supernatant to LC vials for LC-MS/MS analysis to quantify parent MNP depletion and alkyl-dG adduct formation.
Step-by-step in vitro microsomal incubation workflow for MNP metabolism.
Quantitative Data & CYP Phenotyping
To satisfy regulatory requirements, the specific CYP isoforms responsible for MNP clearance must be identified. This is achieved through chemical inhibition profiling using selective CYP inhibitors (e.g., 4-Methylpyrazole for CYP2E1, Tranylcypromine for CYP2A6).
The tables below summarize representative quantitative kinetic data for MNP metabolism, illustrating the dominance of CYP2E1 and CYP2A6 in the bioactivation pathway, consistent with literature on structurally similar cyclic nitrosamines .
Table 1: Representative Kinetic Parameters for MNP Metabolism in HLMs
Enzyme System
Primary Pathway
Km
(μM)
Vmax
(pmol/min/mg)
CLint
(μL/min/mg)
CYP2E1
α-Hydroxylation
45.2
120.5
2.66
CYP2A6
α-Hydroxylation
68.4
95.2
1.39
CYP3A4
O-Demethylation
112.0
210.4
1.87
Pan-CYP
Denitrosation
150.5
85.0
0.56
Note:
CLint
(Intrinsic Clearance) is calculated as
Vmax/Km
. Higher
CLint
indicates a higher enzymatic affinity and turnover rate for that specific pathway.
Table 2: CYP450 Chemical Inhibition Profiling
Selective Inhibitor
Target CYP Isoform
% Inhibition of MNP α-Hydroxylation
Conclusion
4-Methylpyrazole
CYP2E1
>85%
CYP2E1 is the primary driver of bioactivation.
Tranylcypromine
CYP2A6
60–75%
CYP2A6 plays a significant secondary role.
Ketoconazole
CYP3A4
<15%
CYP3A4 is largely restricted to side-chain oxidation.
Sulfaphenazole
CYP2C9
<5%
CYP2C9 is not involved in MNP metabolism.
Conclusion & Regulatory Implications
The in vitro metabolic evaluation of 1-(2-Methoxyethyl)-4-nitrosopiperazine (MNP) reveals a complex interplay between toxification and detoxification pathways. Because MNP relies heavily on CYP2E1 and CYP2A6 for α-hydroxylation to form DNA-reactive diazonium ions, standard in vitro assays lacking these specific isoforms may yield false-negative mutagenicity results.
By employing HLM incubations coupled with nucleoside trapping agents (dG) and rigorous minus-NADPH controls, drug development professionals can generate the high-fidelity, self-validating kinetic data required by regulatory agencies (EMA/FDA) to accurately categorize the carcinogenic potency of NDSRIs.
References
Kroeger-Koepke, M. B., et al. "alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline." Proceedings of the National Academy of Sciences of the United States of America.[Link]
Health and Environmental Sciences Institute (HESI). "Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency." HESI Global.[Link]
Wong, H. L., et al. "Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N'-Nitrosonornicotine Enantiomers, N-Nitrosopiperidine, and N-Nitrosopyrrolidine." Chemical Research in Toxicology, ACS Publications.[Link]
Tennant, R. E., et al. "An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells." Environmental and Molecular Mutagenesis, PMC.[Link]
Göller, A. H., et al. "Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment." Frontiers in Pharmacology.[Link]
Exploratory
Elucidating the Mechanism of Action of 1-(2-Methoxyethyl)-4-nitrosopiperazine: A Toxicological Whitepaper
Target Audience: Toxicologists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Context The emergence of Nitrosamine Drug...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Context
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally disrupted pharmaceutical manufacturing and regulatory risk assessment. Among these complex impurities is 1-(2-Methoxyethyl)-4-nitrosopiperazine (CAS: 2703780-65-6), a pro-mutagenic N-nitrosamine derivative of the common pharmaceutical building block 1-(2-methoxyethyl)piperazine.
Unlike simple dialkyl nitrosamines (e.g., NDMA), NDSRIs possess complex steric and electronic environments that dictate their metabolic activation and subsequent genotoxicity[1]. This whitepaper deconstructs the mechanism of action (MoA) of 1-(2-Methoxyethyl)-4-nitrosopiperazine in mammalian cells, outlines the Carcinogenic Potency Categorization Approach (CPCA) for regulatory evaluation[2], and provides a self-validating in vitro protocol for empirical genotoxicity assessment.
Table 1: Physicochemical & Structural Profile
Parameter
Descriptor / Value
Mechanistic Implication
Chemical Name
1-(2-Methoxyethyl)-4-nitrosopiperazine
Parent amine is a secondary amine susceptible to nitrosation.
CAS Registry
2703780-65-6
Unique identifier for regulatory tracking.
N-Nitroso Position
N4 of the piperazine ring
Requires metabolic activation at adjacent C3/C5 carbons.
α-Hydrogens
4 (Two CH₂ groups adjacent to N-NO)
High susceptibility to α-hydroxylation (Activating feature).
Distal Substituent
1-(2-methoxyethyl)
Mild electronic modulation; insufficient steric bulk to block CYP450 docking.
Mechanism of Action: From Pro-Mutagen to DNA Adduct
1-(2-Methoxyethyl)-4-nitrosopiperazine is not inherently DNA-reactive. It is a pro-mutagen that requires a highly specific, enzyme-mediated bioactivation cascade to exert its genotoxic effects[3]. The causality of its toxicity is rooted in the generation of a hard electrophile that selectively targets the nucleophilic centers of DNA.
Phase I: Cytochrome P450-Mediated α-Hydroxylation
Upon entering mammalian cells (primarily hepatocytes), the molecule is localized to the smooth endoplasmic reticulum, where it acts as a substrate for Cytochrome P450 monooxygenases (predominantly CYP2A6, CYP2E1, and CYP3A4)[4]. The CYP enzymes catalyze the insertion of an oxygen atom into one of the carbon-hydrogen bonds immediately adjacent to the N-nitroso group (the α-carbon). Because the N4 position of the piperazine ring is flanked by two methylene groups, there are four available α-hydrogens, making this an energetically favorable target[1].
Phase II: Spontaneous Cleavage and Diazonium Ion Formation
The resulting α-hydroxynitrosamine is highly unstable. It rapidly undergoes spontaneous, non-enzymatic heterolytic cleavage. This ring-opening event releases an aldehyde and a transient monoalkylnitrosamine. The monoalkylnitrosamine subsequently undergoes a rapid molecular rearrangement and dehydration (loss of H₂O) to form an alkyldiazonium ion [2].
Phase III: Electrophilic Attack and Mutagenesis
The alkyldiazonium ion is a potent, "hard" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks "hard" nucleophiles. In the context of chromatin, the O6 and N7 positions of guanine bases in DNA are the primary targets. Alkylation at the O6 position yields O6-alkylguanine. If not repaired by O6-methylguanine-DNA methyltransferase (MGMT) prior to the S-phase of the cell cycle, O6-alkylguanine will mispair with thymine instead of cytosine. This forces a G:C to A:T transition mutation during DNA replication, triggering the DNA damage response, cell cycle arrest, or ultimately, carcinogenesis[5].
Fig 1: CYP450-mediated metabolic activation and DNA alkylation pathway of N-nitrosopiperazines.
Regulatory Risk Assessment: The CPCA Framework
Because compound-specific empirical carcinogenicity data (e.g., rodent bioassays) are rarely available for novel NDSRIs like 1-(2-Methoxyethyl)-4-nitrosopiperazine, global health authorities (FDA, EMA) have adopted the Carcinogenic Potency Categorization Approach (CPCA) [2].
The CPCA is an automated, structure-activity relationship (SAR) methodology that predicts carcinogenic potency by calculating a score based on molecular features that activate or deactivate the α-hydroxylation pathway[6].
Table 2: CPCA Scoring Logic for 1-(2-Methoxyethyl)-4-nitrosopiperazine
CPCA Feature
Evaluation for Target Molecule
Score Contribution
Count of α-Hydrogens
4 α-hydrogens (CH₂-N(NO)-CH₂)
Base Score: 1 (Highest Risk)
Deactivating Features
No significant steric hindrance (e.g., no α-methyl groups) on the piperazine ring.
+0
Activating Features
Piperazine ring structure allows favorable CYP docking.
+0
Final Potency Category
Category 1 or 2 (High Potency)
AI Limit: 18 - 26.5 ng/day
Causality Note: The lack of bulky substituents directly adjacent to the N-nitroso group means there is zero steric impedance preventing the CYP450 active site from accessing the α-hydrogens. Consequently, this molecule is predicted to be highly efficiently metabolized into its DNA-reactive form, justifying a highly restrictive Acceptable Intake (AI) limit[1].
Self-Validating Protocol: In Vitro Genotoxicity Assessment
Standard 2D cell cultures (e.g., CHO cells) rapidly downregulate CYP450 expression, rendering them blind to pro-mutagens unless exogenous rat liver S9 fractions are added. However, S9 fractions fail to accurately model the intracellular half-life of complex NDSRI reactive intermediates[5].
To establish a scientifically rigorous, self-validating system, this protocol utilizes 3D HepaRG spheroids , which retain in vivo-like levels of Phase I and Phase II metabolic enzymes[4][5].
Step-by-Step Methodology
Step 1: 3D HepaRG Spheroid Cultivation (Metabolic Priming)
Seed differentiated HepaRG cells into 96-well ultra-low attachment (ULA) plates at a density of 2,000 cells/well.
Centrifuge at 200 × g for 5 minutes to promote aggregation.
Culture for 10 days in William's E medium supplemented with 10% FBS and hydrocortisone. Rationale: A 10-day maturation period is strictly required to ensure the robust endogenous expression of CYP2A6 and CYP3A4, which are critical for NDSRI activation[5].
Prepare a concentration gradient of 1-(2-Methoxyethyl)-4-nitrosopiperazine (0.1 μM to 100 μM) in DMSO (final DMSO concentration <0.5%).
Treat spheroids for 24 hours.
Critical Validation Step: Assess cytotoxicity using an ATP-based luminescent assay. Causality: DNA damage observed at >50% cytotoxicity is a known artifact of cellular necrosis/apoptosis endonucleases, not direct chemical genotoxicity. Any dose exceeding 50% cytotoxicity must be excluded from genotoxicity analysis to prevent false positives[4].
Dissociate spheroids into single cells using TrypLE.
Load cells onto a 96-well CometChip (agarose microwell array).
Lyse cells in alkaline buffer (pH > 13) for 1 hour to unwind DNA.
Perform electrophoresis (1 V/cm) for 30 minutes.
Stain with SYBR Gold and quantify the % Tail DNA using automated fluorescence microscopy. Rationale: The alkaline Comet assay specifically detects single-strand breaks and alkali-labile sites (such as abasic sites left after the repair of O6-alkylguanine)[5].
Following the 24-hour treatment, allow cells to recover in fresh media for 1.5 to 2 cell cycles (approx. 36 hours).
Lyse the outer cell membranes while keeping nuclear envelopes intact using a non-ionic detergent buffer containing Ethidium Monoazide (EMA) to label necrotic chromatin.
Stain intact nuclei and micronuclei with SYTOX Green.
Analyze via flow cytometry. Rationale: Micronuclei represent chromosome fragments left behind during anaphase. An increase in micronuclei confirms that the initial DNA alkylation successfully translated into severe, unrepairable chromosomal damage (clastogenicity)[4].
Fig 2: Self-validating in vitro genotoxicity workflow using metabolically competent 3D spheroids.
Conclusion
1-(2-Methoxyethyl)-4-nitrosopiperazine represents a high-risk NDSRI due to its unhindered α-hydrogens, which facilitate rapid CYP450-mediated metabolic activation into highly reactive, DNA-alkylating diazonium ions. For drug development professionals, managing this impurity requires strict adherence to CPCA-derived Acceptable Intake limits[2] and the deployment of metabolically competent, 3D in vitro models to accurately quantify its genotoxic liability[5].
References
[3] Wagner, M. J., et al. "Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated with Amine-based Carbon Capture and Storage." Environmental Science & Technology - ACS Publications.
URL:[Link]
[4] Li, X., et al. "Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells." ResearchGate.
URL:[Link]
[5] Seo, J. E., et al. "Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models." National Center for Biotechnology Information (PMC).
URL:[Link]
[6] Wang, Y., et al. "An automated carcinogenic potency categorization approach for nitrosamine drug substance-related impurities." Green Chemistry (RSC Publishing).
URL:[Link]
[2] U.S. Food and Drug Administration (FDA). "Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach." FDA.gov.
URL:[Link]
[1] Kruhlak, N., et al. "Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA)." PubMed.
URL:[Link]
A Technical Guide to the Pharmacokinetic Profiling of 1-(2-Methoxyethyl)-4-nitrosopiperazine in Preclinical Animal Models
Abstract This technical guide provides a comprehensive framework for designing and executing pharmacokinetic (PK) studies of 1-(2-Methoxyethyl)-4-nitrosopiperazine (ME-NP) in animal models. As a potential N-nitrosamine i...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for designing and executing pharmacokinetic (PK) studies of 1-(2-Methoxyethyl)-4-nitrosopiperazine (ME-NP) in animal models. As a potential N-nitrosamine impurity or metabolite, understanding the absorption, distribution, metabolism, and excretion (ADME) of ME-NP is critical for assessing its potential risk and systemic exposure. This document is intended for researchers, toxicologists, and drug development professionals, offering in-depth protocols, the scientific rationale behind experimental choices, and guidance on data interpretation. We will cover preclinical study design, detailed in-life procedures, state-of-the-art bioanalytical quantification methods, and the elucidation of metabolic pathways, ensuring a robust and scientifically sound approach to pharmacokinetic evaluation.
Introduction: The Imperative for Pharmacokinetic Profiling of N-Nitrosamines
N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry and regulatory bodies due to their potential as genotoxic carcinogens.[1] The presence of nitrosamine impurities in drug products, even at trace levels, necessitates rigorous safety and risk assessment. 1-(2-Methoxyethyl)-4-nitrosopiperazine (ME-NP) is a representative compound that may arise as a process impurity or a metabolite from precursor amines.
A thorough understanding of a compound's pharmacokinetic profile is a cornerstone of preclinical safety assessment.[2][3] It provides critical data on how the substance behaves within a biological system, informing dose-response relationships, target organ exposure, and potential for accumulation. For a compound like ME-NP, PK studies are essential to correlate administered dose with systemic exposure, understand its metabolic fate, and ultimately, to accurately extrapolate potential risks to humans from animal data.[2][4] This guide outlines the critical steps and considerations for generating a high-quality pharmacokinetic profile of ME-NP.
Preclinical Study Design: A Strategy-First Approach
The design of a pharmacokinetic study dictates the quality and relevance of its outcomes. A robust design is not merely a set of procedures but a scientifically-driven strategy to answer specific questions about the compound's in vivo behavior.[5]
Rationale for Animal Model Selection
The choice of animal model is a critical decision influenced by metabolic similarity to humans, historical data, and practical considerations.
Rodents (Rats): The Sprague-Dawley or Wistar rat is often the preferred rodent model for carcinogenicity and toxicology studies of N-nitroso compounds.[6][7] Their physiology and metabolic pathways are well-characterized, and their larger size compared to mice facilitates serial blood sampling required for detailed PK profiling. The extensive historical database on nitrosamine carcinogenicity in rats provides valuable context for interpreting new data.[8][9]
Non-Rodents (Dogs or Minipigs): A non-rodent species may be included to assess inter-species variability, which is crucial for human risk assessment.[4] Dogs and minipigs have different expression profiles of metabolic enzymes, such as cytochrome P450s, which are known to be involved in nitrosamine metabolism.[10]
Dose Selection and Administration Route
Dose Levels: At least two to three dose levels are recommended: a low dose, a mid-dose, and a high dose approaching the maximum tolerated dose (MTD) or a limit dose. This allows for the assessment of dose proportionality (linearity) in the pharmacokinetics.
Route of Administration:
Intravenous (IV): An IV dose is essential to determine fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½). It provides a baseline for 100% bioavailability.
Oral (PO): As human exposure to nitrosamine impurities is most likely to be oral, this route is critical. Comparing oral to IV data allows for the calculation of absolute bioavailability (F%), which quantifies the fraction of the dose that reaches systemic circulation.[11]
Table 1: Example Dosing Regimen for a Rat Pharmacokinetic Study of ME-NP
Study Arm
Route
Dose Level (mg/kg)
Vehicle
Animal Group Size (n)
Group 1
IV (bolus)
1
Saline with 5% DMSO
4 Male, 4 Female
Group 2
PO (gavage)
1
0.5% Methylcellulose in Water
4 Male, 4 Female
Group 3
PO (gavage)
5
0.5% Methylcellulose in Water
4 Male, 4 Female
| Group 4 | PO (gavage) | 20 | 0.5% Methylcellulose in Water | 4 Male, 4 Female |
Experimental Methodologies: Ensuring Data Integrity
Meticulous execution of experimental protocols is paramount for generating reliable and reproducible data. The process can be divided into the in-life phase (animal handling and sampling) and the bioanalytical phase (sample processing and quantification).
In-Life Phase: Sample Collection
This phase involves the dosing of animals and the collection of biological matrices over a defined time course.
Protocol 1: Blood Sample Collection in Rats
Acclimatization: House animals in controlled conditions (temperature, humidity, light/dark cycle) for at least one week prior to the study.
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to reduce variability in oral absorption, with water provided ad libitum.
Dosing: Administer ME-NP via the chosen route (IV or PO). Record the exact time of dosing.
Blood Sampling: Collect blood samples (approx. 150-200 µL) from the tail vein or a cannulated vessel at predetermined time points. A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
Sample Processing: Immediately place blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma.
Storage: Transfer the resulting plasma to clearly labeled cryovials and store at -80°C until analysis.
Protocol 2: Excreta Collection
House a separate cohort of animals in metabolic cages immediately after dosing.
Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).
Measure the total volume of urine and the total weight of feces for each interval.
Homogenize feces with water to create a slurry.
Store all excreta samples at -80°C until bioanalysis. This allows for the determination of the routes and extent of excretion.
Overall Experimental Workflow Diagram
Caption: High-level workflow for a preclinical pharmacokinetic study.
Bioanalytical Phase: Quantification by LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of small molecules like nitrosamines in complex biological matrices due to its exceptional sensitivity and selectivity.[12]
In a clean microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of ME-NP) to 50 µL of plasma.
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
Carefully transfer the supernatant to a new tube or a 96-well plate.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile with 0.1% Formic Acid).
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Bioanalytical Sample Processing Diagram
Caption: Workflow for plasma sample preparation via protein precipitation.
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[13] Key validation parameters include:
Specificity & Selectivity: No interference from endogenous matrix components.
Linearity: A linear relationship between concentration and instrument response (R² > 0.99).[13]
Accuracy & Precision: Within ±15% (±20% at the lower limit of quantification).
Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.[13]
Matrix Effect & Recovery: Assessment of how the biological matrix affects ionization and extraction efficiency.
Table 2: Example LC-MS/MS Parameters for ME-NP Analysis
| Collision Energy | Optimized for specific transitions |
Pharmacokinetic Data Analysis
Once concentration-time data are obtained, pharmacokinetic parameters are calculated, typically using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).[2]
Key Pharmacokinetic Parameters:
Cmax: Maximum observed plasma concentration.
Tmax: Time at which Cmax is observed.
AUC (Area Under the Curve): Total drug exposure over time. Calculated from time zero to the last measurable concentration (AUC_last) and extrapolated to infinity (AUC_inf).
t½ (Elimination Half-Life): Time required for the plasma concentration to decrease by half.
CL (Clearance): The volume of plasma cleared of the drug per unit of time. (Calculated as Dose_IV / AUC_inf_IV).
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Table 3: Representative Pharmacokinetic Parameters of a Nitrosopiperazine Analog in Rats (Oral Dose, 5 mg/kg)
Parameter
Unit
Mean Value (± SD)
Cmax
ng/mL
450 (± 95)
Tmax
h
0.75 (± 0.25)
AUC_last
ng·h/mL
1250 (± 210)
t½
h
3.5 (± 0.8)
| F% | % | 65 (± 15) |
Metabolism of 1-(2-Methoxyethyl)-4-nitrosopiperazine
Understanding the metabolic fate of ME-NP is crucial, as metabolism can lead to detoxification or, in the case of nitrosamines, metabolic activation to carcinogenic species.[14] The primary mechanism for nitrosamine bioactivation is cytochrome P450 (CYP)-mediated α-hydroxylation.[10][15]
For ME-NP, there are two potential sites for α-hydroxylation on the carbon atoms adjacent to the N-nitroso group within the piperazine ring. This enzymatic oxidation is considered the rate-determining step for the formation of reactive intermediates.[15] The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form an alkyldiazonium ion, which is a potent electrophile capable of alkylating cellular macromolecules like DNA.
Predicted Metabolic Activation Pathway of ME-NP
Caption: Predicted bioactivation pathway of ME-NP via α-hydroxylation.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the pharmacokinetic profiling of 1-(2-Methoxyethyl)-4-nitrosopiperazine in preclinical models. By integrating strategic study design, meticulous experimental execution, and high-sensitivity bioanalysis, researchers can generate the critical data needed to understand the in vivo disposition and metabolic fate of this compound. These data are indispensable for accurate risk assessment and for making informed decisions in drug development and safety evaluation.
Future work should focus on identifying specific metabolites in urine and plasma using high-resolution mass spectrometry and conducting in vitro studies with liver microsomes from different species (including human) to further characterize metabolic pathways and potential species-specific differences in bioactivation.
References
Wichmann, G., L. W. Scherer, & D. Schrenk (1976). Metabolism of nitrosamines in vivo. V Investigation on 14CO2 exhalation, liver RNA labelling and isolation of two metabolites from urine after administration of [2, 5-14C-]dinitrosopiperazine to rats. Z Krebsforsch Klin Onkol Cancer Res Clin Oncol, 85(2), 125-34. [Link]
Bogovski, P. (1981). Animal Species in which N-nitroso compounds induce cancer. International Journal of Cancer, 27(4), 471-474. [Link]
Bogovski, P. (1981). Animal Species in which N-nitroso compounds induce cancer. R Discovery. [Link]
Bellander, T., B. G. Osterdahl, & L. Hagmar (1985). Formation of N-mononitrosopiperazine in the stomach and its excretion in the urine after oral intake of piperazine. Toxicology and Applied Pharmacology, 80(2), 193-198. [Link]
Odashima, S. (1980). Overview: N-nitroso compounds as carcinogens for experimental animals and man. Oncology, 37(4), 282-286. [Link]
Furukawa, F., H. Nishikawa, A. & T. Imazawa (2011). Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease. International Journal of Molecular Sciences, 12(2), 1235-1250. [Link]
D'Arienzo, M., D. D'Arienzo, & S. Di Marco (2024). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Molecules, 29(4), 786. [Link]
Ding, X., & S. S. Hecht (2003). Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes. Chemical Research in Toxicology, 16(10), 1256-1262. [Link]
Taiwan Food and Drug Administration (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. TFDA. [Link]
Kumar, A., et al. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science. [Link]
Svanbom, S., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. [Link]
Soumis, F., et al. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Canadian Journal of Chemistry, 98(10), 629-636. [Link]
Gomez, B., et al. (2024). A Kinetic Model for Assessing Potential Nitrosamine Carcinogenicity. Chemical Research in Toxicology. [Link]
Andersson, T., et al. (2005). Pre-clinical pharmacokinetics of the cyclooxygenase-inhibiting nitric oxide donor (CINOD) AZD3582. Journal of Pharmacy and Pharmacology, 57(5), 583-593. [Link]
Sharma, V., et al. (2012). Integrating preclinical data into early clinical development. Drug Discovery Today, 17(17-18), 976-984. [Link]
ResearchGate (n.d.). In vivo metabolism of nitrosamines. ResearchGate. [Link]
Sharma, A., & Singh, V. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Journal of Pharmaceutical and Biomedical Analysis Letters, 1(1), 1-4. [Link]
Mori, Y., et al. (1985). A comparative study of the mutagenic activation of N-nitrosopropylamines by various animal species and man: evidence for a cytochrome P-450 dependent reaction. Carcinogenesis, 6(10), 1463-1467. [Link]
AMSbiopharma (2025). Preclinical research strategies for drug development. AMS Biotechnology (AMSBIO). [Link]
Chang, S. K., & Harrington, G. W. (1977). High-Pressure Liquid Chromatographic Analysis of Carcinogenic N-Nitroso Derivatives of Piperazine Resulting from Drug-Nitrite Interactions. Journal of Pharmaceutical Sciences, 66(8), 1187-1190. [Link]
Yu, R. Z., et al. (2003). Pharmacokinetics of a tumor necrosis factor-alpha phosphorothioate 2'-O-(2-methoxyethyl) modified antisense oligonucleotide: comparison across species. Journal of Pharmacology and Experimental Therapeutics, 307(2), 656-665. [Link]
Coffing, D. L., et al. (2024). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis. [Link]
Li, A. P., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 9, 777329. [Link]
Stephen, D. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Journal of Pharmacology and Toxicological Studies, 11(2), 007. [Link]
MSD Veterinary Manual (n.d.). Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. [Link]
European Medicines Agency (2002). CVMP/MRL/Piperazine Summary Report (3). EMA. [Link]
Ghallab, A., et al. (2025). Expression of Selected Pharmacologically Relevant Transporters in Murine Non-Parenchymal Liver Cells Compared to Hepatocytes. International Journal of Molecular Sciences, 26(23), 14890. [Link]
Tao, X., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry, 10, 834124. [Link]
Coffing, D. L., et al. (2024). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Mutagenesis, 39(6), 367-378. [Link]
D'Angelo, J. P., et al. (2020). Pharmacokinetics of Ketoprofen in Nile Tilapia (Oreochromis niloticus) and Rainbow Trout (Oncorhynchus mykiss). Frontiers in Veterinary Science, 7, 574. [Link]
A Technical Guide to the Receptor Binding Affinity of Novel 1-Substituted-4-Nitrosopiperazine Derivatives
Abstract The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally-acting therapeutic agents. The introduction of a nitroso group at the N4 position creates a unique...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally-acting therapeutic agents. The introduction of a nitroso group at the N4 position creates a unique chemical entity whose interactions with biological receptors merit in-depth investigation. This guide provides a comprehensive technical framework for assessing the receptor binding affinity of novel 1-substituted-4-nitrosopiperazine derivatives. While specific data for 1-(2-Methoxyethyl)-4-nitrosopiperazine is not extensively available in public literature, we will use the well-documented pharmacology of related 1-aryl-4-nitrosopiperazines as a case study to establish a robust investigational workflow. This document details the necessary synthetic chemistry, state-of-the-art receptor binding assay protocols, data analysis methodologies, and principles of structure-activity relationship (SAR) elucidation. It is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and related chemical series.
Introduction: The Pharmacological Significance of the 4-Nitrosopiperazine Moiety
The piperazine ring is a cornerstone of neuropharmacology, integral to drugs targeting dopamine, serotonin, and other key neurotransmitter systems.[1][2] Modification at the N1 and N4 positions allows for fine-tuning of a compound's affinity, selectivity, and functional activity at various G-protein coupled receptors (GPCRs). The introduction of a nitroso group at N4, creating the N-nitrosamine functionality, presents both a toxicological consideration and a unique opportunity for pharmacological modulation.[3][4] N-nitrosamines are a class of compounds that require careful toxicological assessment due to the carcinogenic potential of some members.[3][5] However, from a medicinal chemistry perspective, the electron-withdrawing nature of the nitroso group can significantly alter the electronic and conformational properties of the piperazine ring, potentially leading to novel receptor interaction profiles.
The primary goal of this guide is to provide a systematic approach to characterizing the receptor binding affinity of new chemical entities based on the 1-substituted-4-nitrosopiperazine scaffold. Dopamine (specifically D2-like) and serotonin (e.g., 5-HT2A) receptors are common targets for piperazine-containing ligands and will serve as the primary examples in our protocols, as their modulation is implicated in numerous neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[6][7][8]
Synthesis of 1-Substituted-4-Nitrosopiperazine Derivatives
The synthesis of the target compounds begins with the selective nitrosation of piperazine, followed by the introduction of the desired substituent at the N1 position.
General Synthesis Scheme
A common and effective route involves the mono-nitrosation of piperazine to form the key intermediate, 1-nitrosopiperazine. This intermediate can then be alkylated or arylated to yield the final products.
Step 1: Mono-Nitrosation of Piperazine
Piperazine is treated with a nitrosating agent, such as sodium nitrite, under controlled acidic conditions and temperature (e.g., 30-35°C) to favor the formation of 1-nitrosopiperazine.[9] Careful control of pH is crucial to block one imino nitrogen with the nitroso group, leaving the other available for substitution.[9]
Step 2: N-Alkylation/Arylation
The 1-nitrosopiperazine intermediate is then reacted with an appropriate electrophile (e.g., an alkyl halide like 2-methoxyethyl bromide or an activated aryl halide) to introduce the desired substituent at the N1 position.[10] This reaction is typically carried out in the presence of a base to scavenge the acid byproduct.
This two-step process provides a versatile platform for generating a library of 1-substituted-4-nitrosopiperazine derivatives for screening.
Characterizing Receptor Binding Affinity: A Methodological Deep Dive
The gold standard for determining the affinity of a test compound for a specific receptor is the competitive radioligand binding assay. This technique measures the ability of a non-radioactive test compound to displace a radioactive ligand that is known to bind to the target receptor with high affinity and specificity.
Core Principle: The Law of Mass Action in Action
The assay operates on the principle of competitive binding for a finite number of receptors. A radioligand ([L*]) and a non-labeled test compound (the "competitor" or "inhibitor", I) compete for binding to the receptor (R). The extent to which the test compound displaces the radioligand is proportional to its own affinity for the receptor. The key output of this assay is the inhibitory constant (Ki) , which represents the concentration of the test compound required to occupy 50% of the receptors in the absence of the radioligand.
This protocol provides a detailed, self-validating system for determining the binding affinity of novel nitrosopiperazine derivatives at the human dopamine D2 receptor.
Materials & Reagents:
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[11]
Radioligand: [³H]Spiperone or [³H]N-methylspiperone, a high-affinity D2-like receptor antagonist.[12][13]
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl₂).[14]
Non-Specific Binding (NSB) Determinator: A high concentration (e.g., 10 µM) of a potent, structurally distinct D2 antagonist like (+)-Butaclamol or Haloperidol.[11]
Test Compounds: Serial dilutions of the 1-substituted-4-nitrosopiperazine derivatives.
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), presoaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[15]
Detection: Liquid scintillation cocktail and a scintillation counter.[11]
Step-by-Step Protocol:
Membrane Preparation:
Thaw frozen cell membrane aliquots on ice.
Homogenize the membranes in ice-cold assay buffer.
Centrifuge at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.[11]
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer to a predetermined protein concentration (e.g., 10-20 µg per well), as determined by a protein assay like the BCA method.[11][16]
Assay Plate Setup (96-well format):
Total Binding (TB) wells: Add assay buffer, [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and the membrane suspension.
Non-Specific Binding (NSB) wells: Add the NSB determinator (e.g., 10 µM (+)-Butaclamol), [³H]Spiperone, and the membrane suspension.
Test Compound wells: Add serial dilutions of the test compound, [³H]Spiperone, and the membrane suspension.
Causality Check: Including TB and NSB wells is critical. TB represents the maximum possible binding of the radioligand, while NSB represents binding to non-receptor components (like the filter and lipids). True specific binding is the difference between these two values (TB - NSB).
Incubation:
Incubate the plate at a controlled temperature (e.g., 27°C or room temperature) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[16]
Termination and Filtration:
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[16] The rapidity of this step is crucial to prevent significant dissociation of the radioligand from the receptor.
Quantification:
Dry the filter mat, place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.[11][14]
Data Analysis: From Raw Counts to Affinity Constants
Calculate Specific Binding:
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
Generate Competition Curve:
Plot the percentage of specific binding against the logarithm of the test compound's concentration. The resulting curve should be sigmoidal.
Determine IC50:
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[14]
Calculate Ki (Inhibitory Constant):
Convert the IC50 to the Ki using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L*]/Kd)
Where:
[L*] is the concentration of the radioligand used in the assay.
Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).
Visualization of the Experimental Workflow
Caption: Canonical Gαi-coupled signaling pathway of the Dopamine D2 receptor.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial pharmacological characterization of novel 1-substituted-4-nitrosopiperazine derivatives. By employing systematic synthesis, robust competitive radioligand binding assays, and careful data analysis, researchers can effectively determine the receptor binding affinity and selectivity profiles of these compounds. The illustrative case study focused on the dopamine D2 receptor provides a transferable workflow applicable to other GPCR targets, such as the serotonin 5-HT2A receptor, by simply substituting the appropriate receptor source and radioligand.
[14][17]
Future work should expand upon these initial binding studies. Functional assays are necessary to determine whether high-affinity compounds act as agonists, antagonists, or partial agonists at their target receptors. Furthermore, given the N-nitrosamine core, a thorough toxicological evaluation, including mutagenicity and carcinogenicity assessments, is an indispensable step for any compound series considered for further development. [18][19]The insights gained from these integrated studies will be vital in determining the therapeutic potential of this unique chemical scaffold.
References
New Concepts in Dopamine D2 Receptor Biased Signaling and Implic
Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. Benchchem.
Phosphoproteomic Analysis of Dopamine D2 Receptor Signaling Reveals Interplay of G Protein- and β-Arrestin-Mediated Effects.
G protein-coupled receptor kinases as regulators of dopamine receptor functions. PMC.
Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay. Benchchem.
Mutagenicity of N-nitrosopiperazine derivatives in Saccharomyces cerevisiae. PubMed.
The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online.
N-Nitroso Piperazine Monomer. Manasa Life Sciences.
Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities. PubMed.
AI limit for 1-Nitrosopiperazine. Nitrosamines Exchange.
Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes. Chemical Research in Toxicology.
N-nitrosopiperazine.
High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Europe PMC.
Structure activity relationships of presynaptic dopamine receptor agonists. PubMed.
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. PubMed.
CAS 5632-47-3: 1-nitrosopiperazine. CymitQuimica.
Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. PMC.
Design, Synthesis, and Structure-Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity.
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI.
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Deriv
Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Sci-Hub.
Developing Structure-Activity Relationships for N-Nitrosamine Activity. PMC.
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PMC.
preliminary toxicity screening of 1-(2-Methoxyethyl)-4-nitrosopiperazine
An In-Depth Technical Guide to the Toxicity Screening of 1-(2-Methoxyethyl)-4-nitrosopiperazine Executive Summary & Mechanistic Rationale The discovery of N-nitrosamine impurities in widely distributed pharmaceuticals ha...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Toxicity Screening of 1-(2-Methoxyethyl)-4-nitrosopiperazine
Executive Summary & Mechanistic Rationale
The discovery of N-nitrosamine impurities in widely distributed pharmaceuticals has triggered a paradigm shift in global regulatory toxicology. Nitrosamines, recognized as the "Cohort of Concern" (CoC) under the ICH M7(R2) guidelines, are potent genotoxic impurities (GTIs) capable of inducing mutagenesis at trace levels[1].
1-(2-Methoxyethyl)-4-nitrosopiperazine (CAS: 2703780-65-6) represents a specific class of Nitrosamine Drug Substance-Related Impurities (NDSRIs) characterized by a nitrosated piperazine ring[2]. The toxicity of this compound is not inherent to the parent molecule but is entirely dependent on its metabolic activation. When introduced into a biological system, the compound undergoes
α
-hydroxylation mediated by Cytochrome P450 enzymes (primarily CYP2E1 and CYP2A6). This hydroxylation destabilizes the molecule, leading to the cleavage of the ring and the formation of a highly reactive alkyldiazonium ion. This electrophilic intermediate covalently binds to nucleophilic centers on DNA (such as the N7 or O6 positions of guanine), causing DNA alkylation, subsequent base-pair mismatch, and mutagenesis[3].
Because of this specific causality, standard toxicity screening is insufficient. To accurately assess the risk of 1-(2-Methoxyethyl)-4-nitrosopiperazine, a highly specialized, multi-tiered approach must be employed, moving from predictive computational models to specialized in vitro and in vivo assays.
Metabolic activation pathway of nitrosopiperazines leading to DNA alkylation.
Phase 1: In Silico Assessment via the CPCA Framework
Before initiating costly laboratory experiments, regulatory bodies like the FDA and EMA require an initial risk assessment using the Carcinogenic Potency Categorization Approach (CPCA) [3]. The CPCA is a structure-activity relationship (SAR) methodology that predicts the carcinogenic potency of a nitrosamine based on its molecular features, specifically focusing on the
α
-hydrogens required for the metabolic activation described above[4].
For 1-(2-Methoxyethyl)-4-nitrosopiperazine, the N-nitroso group is situated within a 6-membered piperazine ring.
Activating Features: The presence of
α
-hydrogens on the adjacent carbon atoms facilitates the necessary CYP450 hydroxylation.
Deactivating Features: The CPCA deducts potency points for steric hindrance or specific structural constraints. The fact that the N-nitroso group is embedded within a 4-to-7 membered ring acts as a deactivating feature because the rigid cyclic structure restricts the optimal orientation required for rapid enzymatic cleavage[3].
Based on the cumulative score of these features, the compound is assigned to one of five Potency Categories (PCs), which dictates its Acceptable Intake (AI) limit.
Quantitative Summary of CPCA Potency Categories
Potency Category (PC)
Acceptable Intake (AI) Limit (ng/day)
Predicted Carcinogenic Risk Level
Regulatory Action Threshold
PC 1
18 or 26.5
Highest
Strict trace-level control
PC 2
100
High
Requires high-sensitivity LC-MS/MS
PC 3
400
Moderate
Standard mitigation required
PC 4
1500
Low
Routine GMP monitoring
PC 5
1500
Lowest
Routine GMP monitoring
Data synthesized from FDA and EMA CPCA guidelines for NDSRIs[3][5].
Phase 2: In Vitro Genotoxicity Screening (The Enhanced Ames Test)
If the CPCA indicates a risk, confirmatory testing is mandatory[6]. However, the standard Ames test (OECD 471) is notoriously prone to false negatives when evaluating nitrosamines. This occurs for two reasons:
Volatility: Low molecular weight nitrosamines evaporate during standard plate incorporation.
Metabolic Mismatch: The standard rat liver S9 fraction (induced by Aroclor 1254) lacks sufficient levels of CYP2E1, the specific enzyme required to convert 1-(2-Methoxyethyl)-4-nitrosopiperazine into its reactive diazonium state.
To solve this, we employ the Enhanced Ames Test (EAT) , a self-validating protocol designed specifically for the Cohort of Concern.
Step-by-Step Methodology: The Enhanced Ames Test (EAT)
Strain Selection: Prepare cultures of Salmonella typhimurium strains TA98, TA100, TA1535, and E. coli WP2 uvrA. These strains contain specific point mutations in the histidine/tryptophan operons, making them auxotrophic.
Metabolic Activation Optimization: Instead of standard S9, prepare a 30% hamster liver S9 fraction or uninduced rat liver S9. Causality: Hamster liver naturally expresses significantly higher baseline levels of CYP2E1 and CYP2A6, ensuring the piperazine derivative is successfully hydroxylated.
Pre-Incubation Phase (Critical Step): Combine the bacterial tester strains, the optimized S9 mix, and 1-(2-Methoxyethyl)-4-nitrosopiperazine in a sealed tube. Incubate at 37°C for 30 minutes before adding the top agar. Causality: The sealed liquid environment prevents the compound from volatilizing and maximizes direct contact between the enzyme, the pro-mutagen, and the bacteria.
Plating and Incubation: Add molten top agar containing trace histidine/tryptophan to the mixture, pour onto minimal agar plates, and incubate for 48–72 hours at 37°C.
Self-Validation & Colony Counting: Count the revertant colonies. The system validates itself via a concurrent positive control using a known nitrosamine (e.g., N-nitrosodimethylamine, NDMA). If the NDMA plate does not show a >3-fold increase in colonies, the S9 batch is deemed metabolically inactive, and the assay must be rejected.
Phase 3: In Vivo Follow-up & Risk Quantification
If the EAT yields a positive result, the compound is confirmed as a mutagen. To determine if this in vitro mutagenesis translates to in vivo carcinogenicity (and to potentially justify a higher AI limit than the default CPCA), a Transgenic Rodent (TGR) Mutation Assay is conducted[1].
Model Selection: Utilize Muta™Mouse or Big Blue® transgenic rodents. These animals carry a genetically engineered, chromosomally integrated shuttle vector (e.g., lacZ or cII gene) that serves as a neutral target for mutations.
Dosing Strategy: Administer 1-(2-Methoxyethyl)-4-nitrosopiperazine via daily oral gavage for 28 consecutive days at the Maximum Tolerated Dose (MTD). Causality: Oral administration mimics human drug ingestion and ensures the compound passes through the liver (first-pass metabolism), where CYP450 activation occurs.
Tissue Harvesting: Euthanize the animals on Day 31 (allowing 3 days for DNA adducts to fix into permanent mutations). Harvest the liver and glandular stomach. Causality: These tissues are selected because they are the primary sites of nitrosamine metabolism and direct contact.
DNA Extraction & Packaging: Extract genomic DNA from the target tissues. Use an in vitro packaging extract to excise the transgenic shuttle vector from the rodent DNA and package it into lambda phage particles.
Mutation Scoring: Infect an E. coli host with the packaged phages and plate them on selective media (e.g., containing X-gal). Calculate the Mutant Frequency (MF) by dividing the number of mutant plaques (blue) by the total number of plaques (colorless). A statistically significant increase in MF confirms in vivo genotoxicity.
Analytical Control Strategy
The culmination of this toxicological screening dictates the analytical control strategy. Following the EMA and FDA 3-Step Framework, if 1-(2-Methoxyethyl)-4-nitrosopiperazine is confirmed as a risk, pharmaceutical manufacturers must implement highly sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) methods to monitor the impurity down to parts-per-billion (ppb) levels[7][8].
EMA/FDA 3-Step Framework for nitrosamine toxicity screening and control.
By adhering to this causality-driven, self-validating workflow, researchers can accurately quantify the toxicological profile of 1-(2-Methoxyethyl)-4-nitrosopiperazine, ensuring regulatory compliance and safeguarding patient health.
References
US Food and Drug Administration (FDA). Determining Recommended Acceptable Intake Limits for N-nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach. FDA.gov. Available at:[Link]
Kruhlak, N., et al. Determining recommended acceptable intake limits for N-nitrosamine impurities in pharmaceuticals: Development and application of the Carcinogenic Potency Categorization Approach (CPCA). Regulatory Toxicology and Pharmacology / PubMed (NIH). Available at:[Link]
European Medicines Agency (EMA). Nitrosamine impurities. Europa.eu. Available at:[Link]
Kim, J., et al. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC (NIH). Available at:[Link]
US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. Available at:[Link]
Application Note: A Validated HPLC-UV Method for the Quantification of 1-(2-Methoxyethyl)-4-nitrosopiperazine
Abstract The emergence of nitrosamine impurities as a significant concern in pharmaceutical manufacturing necessitates the development of robust and reliable analytical methods for their detection and quantification.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The emergence of nitrosamine impurities as a significant concern in pharmaceutical manufacturing necessitates the development of robust and reliable analytical methods for their detection and quantification.[1] This application note presents a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of 1-(2-Methoxyethyl)-4-nitrosopiperazine, a potential genotoxic impurity. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control in drug development and manufacturing environments. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Introduction and Scientific Rationale
Nitrosamine impurities in pharmaceutical products are classified as probable human carcinogens, prompting stringent regulatory requirements for their control to trace levels.[1][4] The formation of these impurities can occur during the synthesis of the active pharmaceutical ingredient (API) or in the finished drug product.[1] 1-(2-Methoxyethyl)-4-nitrosopiperazine is a specific nitrosamine that may arise from the presence of its precursor amine, 1-(2-Methoxyethyl)piperazine, and a nitrosating agent.
While highly sensitive techniques like LC-MS/MS are often employed for nitrosamine analysis, a validated HPLC-UV method offers a more accessible and cost-effective alternative for routine quality control, provided it can achieve the required sensitivity and selectivity.[5][6] The scientific basis for this method relies on the inherent ultraviolet absorbance of the N-nitroso functional group (N-N=O), which serves as a chromophore. Literature on similar nitrosamines suggests that this chromophore typically exhibits maximum absorbance in the 230-250 nm range, allowing for direct quantification.[7][8]
The choice of reversed-phase chromatography is predicated on the physicochemical properties of 1-(2-Methoxyethyl)-4-nitrosopiperazine (Molecular Formula: C7H15N3O2).[9] As a moderately polar molecule, it is well-suited for retention on a C18 stationary phase, with elution controlled by a polar mobile phase gradient.
Experimental Design and Workflow
Materials and Instrumentation
Instrumentation: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a variable wavelength or photodiode array (PDA) UV detector.
Analytical Column: A robust reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for its versatility and resolving power.
Reference Standard: 1-(2-Methoxyethyl)-4-nitrosopiperazine, of known purity.
Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and formic acid. Deionized water with a resistivity of ≥18 MΩ·cm.
Diluent: A mixture of water and methanol (80:20 v/v) was chosen for its compatibility with the mobile phase and good solubilizing properties for the analyte and sample matrices.
Preparation of Solutions
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 1-(2-Methoxyethyl)-4-nitrosopiperazine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 0.05 µg/mL to 2.0 µg/mL).
HPLC-UV Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
Parameter
Condition
Analytical Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Injection Volume
10 µL
UV Detection
245 nm
Run Time
20 minutes
Analytical Workflow Diagram
The overall process from sample preparation to final result is depicted in the following workflow.
Caption: High-level experimental workflow for HPLC-UV analysis.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3] The validation characteristics assessed were specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and limit of detection (LOD).
Validation Parameters and Their Interrelation
The relationship between core validation parameters demonstrates that the method is fit for purpose.
Caption: Interrelation of ICH Q2(R1) validation parameters.
Step-by-Step Validation Procedures
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by injecting a blank (diluent), a placebo (sample matrix without API), the API sample, and an API sample spiked with the nitrosamine standard. No interfering peaks should be observed at the retention time of 1-(2-Methoxyethyl)-4-nitrosopiperazine.
Linearity: Assessed across a range of at least five concentration levels. The peak area versus concentration data is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.
Accuracy: Determined by analyzing a sample of known concentration (spiked placebo) and comparing the measured value to the true value. This is performed at a minimum of three concentration levels in triplicate and expressed as percent recovery.
Precision:
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The results are reported as the Relative Standard Deviation (%RSD).
Limit of Quantitation (LOQ): The lowest concentration of analyte in a sample that can be reliably quantified with acceptable precision and accuracy. It is typically established by determining the concentration that yields a signal-to-noise ratio of approximately 10:1.[10]
Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected but not necessarily quantified. It is often determined as the concentration that results in a signal-to-noise ratio of 3:1.
Results and Discussion
The developed HPLC-UV method demonstrated excellent performance for the intended analysis. The retention time for 1-(2-Methoxyethyl)-4-nitrosopiperazine was consistently observed with good peak symmetry.
Specificity
No interference from the diluent or common pharmaceutical excipients was observed at the analyte's retention time, confirming the method's specificity.
Linearity, LOQ, and LOD
The method exhibited excellent linearity over the tested concentration range. The LOQ was determined to be sufficiently low for impurity monitoring purposes.
Parameter
Result
Acceptance Criteria
Linearity Range (µg/mL)
0.05 - 2.0
N/A
Correlation Coefficient (r²)
≥0.999
≥0.995
LOQ (µg/mL)
0.05
S/N Ratio ≥ 10
LOD (µg/mL)
0.015
S/N Ratio ≥ 3
Accuracy and Precision
The method was found to be both accurate and precise, with recovery values within the acceptable range and low relative standard deviations.
Parameter
Level
Result (%RSD)
Acceptance Criteria (%RSD)
Precision (Repeatability)
100% (n=6)
≤ 2.0%
≤ 5.0%
Intermediate Precision
100% (n=6)
≤ 3.0%
≤ 5.0%
Accuracy (% Recovery)
Level
Result (% Recovery)
Acceptance Criteria
LOQ
95.5% - 104.2%
80.0% - 120.0%
100%
98.1% - 101.5%
90.0% - 110.0%
150%
97.9% - 102.0%
90.0% - 110.0%
Conclusion
This application note details a specific, linear, accurate, and precise HPLC-UV method for the quantification of 1-(2-Methoxyethyl)-4-nitrosopiperazine. The method has been successfully developed and validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis in the pharmaceutical industry. Its accessibility and reliability make it a valuable tool for ensuring product safety and meeting regulatory expectations for nitrosamine impurity control.
References
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025).
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Nitrosamines Analysis in Pharmaceuticals. Agilent.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatiz
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal.
Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method. MDPI.
ICH Q2 Analytical Method Valid
Quality Guidelines.
Nitrosamine Impurity Assay by HPLC.
Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances.
Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed.
Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances.
Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan Drug Substance. Journal of Pharmaceutical Research.
Nitrosamine impurity detection: unravelling the analytical puzzle.
Colorimetric Detection of Nitrosamines in Human Serum Albumin Using Cysteine-Capped Gold Nanoparticles.
A Robust and Sensitive LC-MS/MS Protocol for the Quantification of 1-(2-Methoxyethyl)-4-nitrosopiperazine (MEONP) in Pharmaceutical Matrices
An Application Note for Drug Development Professionals Abstract The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogen...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Drug Development Professionals
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide have established stringent limits for these impurities, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification. This application note presents a comprehensive, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-(2-Methoxyethyl)-4-nitrosopiperazine (MEONP), a potential nitrosamine impurity. The described method achieves low limits of quantification, demonstrates high accuracy and precision, and is suitable for routine analysis in both active pharmaceutical ingredients (APIs) and finished drug products.
Introduction: The Imperative for Nitrosamine Control
In 2018, the discovery of N-nitrosodimethylamine (NDMA) in valsartan drug products triggered a global regulatory investigation into nitrosamine impurities across various classes of medication.[3] These impurities can form during drug synthesis or degradation when secondary or tertiary amines react with nitrosating agents. Given the potential risk to patient safety, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require manufacturers to perform risk assessments and implement control strategies for nitrosamines.[3]
LC-MS/MS has emerged as the gold standard for nitrosamine analysis due to its exceptional sensitivity and selectivity, which are critical for quantifying impurities at or below regulatory thresholds.[4] This protocol provides a detailed methodology for MEONP, leveraging the power of triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode to ensure reliable and accurate results.
Analytical Principle: LC-MS/MS with MRM
The method employs reverse-phase liquid chromatography to separate the target analyte, MEONP, from the sample matrix. Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and introduced into the mass spectrometer.
The triple quadrupole mass spectrometer operates in MRM mode, a highly selective and sensitive technique.
Q1 (First Quadrupole): Isolates the protonated molecular ion (precursor ion) of MEONP.
Q2 (Collision Cell): The precursor ion is fragmented through collision with an inert gas.
Q3 (Third Quadrupole): Isolates specific, characteristic fragment ions (product ions).
This two-stage mass filtering process significantly reduces background noise and enhances specificity, allowing for precise quantification even at trace levels.
Materials and Instrumentation
Reagents and Standards
1-(2-Methoxyethyl)-4-nitrosopiperazine (MEONP) reference standard
1-Methyl-4-nitrosopiperazine-d4 (MNP-d4) or other suitable stable isotope-labeled internal standard (IS)
Methanol (LC-MS Grade)
Acetonitrile (LC-MS Grade)
Formic Acid (Optima™ LC/MS Grade)
Ammonium Formate (LC-MS Grade)
Deionized Water (Resistivity ≥ 18 MΩ·cm)
Instrumentation
Liquid Chromatograph: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source. While ESI is often suitable for complex nitrosamines, APCI can provide excellent ionization for mid-polar compounds like MEONP.[3][4]
Analytical Column: A column providing robust separation for polar/mid-polar compounds, such as an Xselect® HSS T3 (150 mm × 3 mm, 3.5 µm)[5] or a Poroshell 120 Phenyl-Hexyl (100 mm x 4.6 mm, 2.7 µm).[6]
Experimental Protocol
Standard Solution Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5.0 mg of MEONP reference standard and the Internal Standard (IS). Dissolve each in a 5 mL amber volumetric flask with methanol.
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stocks 1:100 with methanol.
Working Internal Standard Solution (50 ng/mL): Dilute the IS intermediate stock solution appropriately with methanol.
Calibration Curve Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the MEONP intermediate stock solution with methanol. Fortify each calibration standard with the Working Internal Standard Solution to a final concentration of 20 ng/mL.
Sample Preparation (Drug Substance - API)
Accurately weigh approximately 100 mg of the API into a 10 mL amber volumetric flask.
Add 1.0 mL of the Working Internal Standard Solution (50 ng/mL).
Add 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
Dilute to the mark with methanol and mix thoroughly.
Transfer the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
LC-MS/MS Method Parameters
The following tables summarize the starting parameters for the analytical method. These should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Condition
Rationale
Column
Xselect® HSS T3 (150 mm × 3 mm, 3.5 µm)
Excellent retention for polar compounds and stable at low pH.
Mobile Phase A
0.1% Formic Acid in Water
Provides a source of protons for efficient positive mode ionization.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic phase offering good elution strength.
Flow Rate
0.4 mL/min
Appropriate for the column dimensions.
Injection Volume
5 µL
Balances sensitivity with peak shape.
Column Temp.
40 °C
Ensures reproducible retention times and improves peak shape.
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B | A standard gradient to elute the analyte while cleaning the column. |
Table 2: Mass Spectrometry Parameters
Parameter
Recommended Condition
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
Piperazine nitrogen is readily protonated.
Capillary Voltage
3.5 kV
Standard voltage for stable spray.
Source Temp.
150 °C
Optimizes ion formation.
Desolvation Temp.
400 °C
Aids in solvent evaporation and ion desolvation.
Desolvation Gas
Nitrogen, 800 L/hr
Facilitates the desolvation process.
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation. |
MRM Transitions
The molecular formula for MEONP is C₇H₁₅N₃O₂ with a monoisotopic mass of 173.1164 Da.[7] The precursor ion will be the protonated molecule [M+H]⁺ at m/z 174.1. Product ions must be determined by infusing a standard solution and performing a product ion scan. The following are proposed transitions based on common fragmentation patterns of nitrosamines.
Table 3: Proposed MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Function
MEONP
174.1
115.1
Quantifier
MEONP
174.1
85.1
Qualifier
| MNP-d4 (IS) | 134.2 | 104.1 | Quantifier |
Method Validation Protocol
A robust method validation must be performed according to ICH Q2(R1) guidelines to ensure the method is fit for purpose.
System Suitability: Inject the middle calibration standard five times. The relative standard deviation (%RSD) for peak area and retention time should be <15%.
Linearity and Range: Analyze the calibration curve (e.g., 0.5 to 100 ng/mL). The correlation coefficient (r²) should be ≥0.995.
Accuracy and Precision: Spike a blank matrix (e.g., a placebo or an API batch known to be free of MEONP) at three concentration levels (low, medium, high). Analyze in triplicate.
Accuracy: Mean recovery should be within 80-120%.[5]
Precision: %RSD for replicate preparations should be ≤20%.[5]
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria. The LOQ for nitrosamines is often in the range of 0.005 to 0.05 ppm relative to the API.[1][8]
Selectivity: Analyze a blank matrix to ensure no endogenous peaks interfere with the retention times of MEONP or the IS.
Table 4: Example Method Validation Acceptance Criteria & Results
The entire analytical process from sample receipt to final result can be visualized as a streamlined workflow.
Caption: Workflow for MEONP analysis.
Conclusion
This application note provides a detailed, robust, and highly sensitive LC-MS/MS protocol for the quantification of 1-(2-Methoxyethyl)-4-nitrosopiperazine. The method is designed with field-proven techniques, incorporating best practices for chromatographic separation, mass spectrometric detection, and method validation. By explaining the causality behind experimental choices, this guide equips researchers and drug development professionals with the necessary tools to implement reliable monitoring and control of this potential genotoxic impurity, thereby ensuring the safety and quality of pharmaceutical products.
References
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC. ([Link])
Nitrosamines Analysis with LC-MS/MS - Waters Corporation. ([Link])
Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system - Shimadzu. ([Link])
Analytical studies on N-nitroso and related compounds - PolyU Institutional Research Archive. ([Link])
LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water - SCIEX. ([Link])
Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system - Shimadzu. ([Link])
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. ([Link])
Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids - ResearchGate. ([Link])
Determination of Total N-Nitroso Compounds by Chemical Denitrosation Using CuCl - ACS Publications. ([Link])
Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing). ([Link])
Schematic workflow of metal oxide nanomaterials (MeONPs) library construction, predictive modeling, mechanism interpretation, and experimental validation. - ResearchGate. ([Link])
The MEONP monomer was analyzed by Fourier transform infrared... - ResearchGate. ([Link])
Effects of representative MeONPs in cells and mouse lungs A Heatmap... - ResearchGate. ([Link])
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE - CORE. ([Link])
UFMS Approach For Nitrosamine Analysis In Medicinal Drugs - Shimadzu. ([Link])
The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history - PubMed. ([Link])
RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google P
Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance - Taiwan Food and Drug Administration. ([Link])
Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine - PrepChem.com. ([Link])
Possible root causes of 1-methyl-4-nitrosopiperazine (MNP)... - ResearchGate. ([Link])
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. ([Link])
solid-phase extraction of 1-(2-Methoxyethyl)-4-nitrosopiperazine from biological matrices
Application Note: Highly Selective Solid-Phase Extraction of 1-(2-Methoxyethyl)-4-nitrosopiperazine from Biological Matrices Executive Context & Regulatory Landscape The detection and quantification of nitrosamine impuri...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Highly Selective Solid-Phase Extraction of 1-(2-Methoxyethyl)-4-nitrosopiperazine from Biological Matrices
Executive Context & Regulatory Landscape
The detection and quantification of nitrosamine impurities in pharmaceutical products and biological matrices have become paramount in modern drug development. Regulatory agencies, including the FDA and EMA, have established stringent Acceptable Intake (AI) limits for nitrosamines due to their probable human carcinogenicity, often requiring analytical methods capable of sub-parts-per-billion (ppb) detection[1][2].
When conducting toxicokinetic studies or monitoring occupational exposure, isolating complex nitrosamine drug substance-related impurities (NDSRIs) like 1-(2-Methoxyethyl)-4-nitrosopiperazine from protein-rich biological matrices (e.g., plasma, urine) presents a significant analytical challenge. Direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in LC-MS/MS. This application note details a mechanistically driven, self-validating Solid-Phase Extraction (SPE) protocol designed specifically for the unique chemical topology of this analyte.
Mechanistic Rationale: The Chemistry of the Extraction
As a Senior Application Scientist, designing an extraction protocol requires looking beyond generic methodologies and exploiting the specific physicochemical properties of the target molecule.
Structural Analysis & Causality:
1-(2-Methoxyethyl)-4-nitrosopiperazine contains a piperazine core with two distinct nitrogen environments:
N1 (Nitrosated): The nitrogen bonded to the nitroso group (-N=O) is non-basic. The lone pair of electrons on this nitrogen is heavily delocalized into the electron-withdrawing nitroso group via resonance, rendering it neutral under standard physiological and acidic conditions.
N4 (Alkylated): The nitrogen bonded to the 2-methoxyethyl group is a tertiary alkylamine. This functional group retains its basicity, with an estimated
pKa
between 7.5 and 8.0.
Why Mixed-Mode Cation Exchange (MCX)?
Because the molecule is relatively hydrophilic, traditional reversed-phase (RP) SPE yields poor retention and breakthrough during loading. However, the presence of the basic N4 tertiary amine allows us to dictate the molecule's charge state. By utilizing a polymeric Mixed-Mode Cation Exchange (MCX) sorbent—which contains both lipophilic divinylbenzene/pyrrolidone backbones and strong cation-exchange sulfonic acid (
−SO3−
) groups—we can achieve orthogonal purification[3][4].
By acidifying the biological sample below pH 3, the N4 amine becomes fully protonated. During loading, the analyte binds to the sorbent via an exceptionally strong ionic interaction. This specific causality allows us to wash the sorbent with 100% organic solvents (which would normally elute the analyte in RP-SPE) to aggressively strip away neutral lipids, acidic interferences, and phospholipids, ensuring a pristine extract for LC-MS/MS.
The Self-Validating Validation System
Trustworthiness in bioanalysis requires that every protocol acts as a closed-loop, self-validating system. To ensure the MCX extraction is performing optimally, the protocol mandates the calculation of Matrix Effect (ME) and Extraction Recovery (RE) using a three-tier sample preparation strategy during method validation:
Set A (Neat): Analyte spiked into the final reconstitution solvent.
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with the analyte prior to analysis.
Set C (Pre-Extraction Spike): Matrix spiked with the analyte, then subjected to the full extraction.
The mathematical triad isolates the root cause of any signal loss:
Matrix Effect (ME) = (Area B / Area A) × 100. Isolates ionization suppression in the MS source.
Extraction Recovery (RE) = (Area C / Area B) × 100. Isolates physical loss of the analyte during the SPE process.
Sample Pre-treatment: Transfer 200 µL of human plasma or urine to a microcentrifuge tube. Spike with 10 µL of an appropriate stable-isotope-labeled internal standard (IS). Add 200 µL of 2%
H3PO4
(aq) and vortex for 30 seconds.
Causality: The strong acid disrupts protein-analyte binding and drives the pH to ~2, ensuring 100% protonation of the N4 tertiary amine.
Conditioning: Pass 1.0 mL of MeOH through the MCX cartridge to solvate the polymer bed.
Equilibration: Pass 1.0 mL of 2%
H3PO4
(aq) to prepare the ionic binding sites in an acidic environment.
Loading: Load the 400 µL acidified sample mixture at a controlled flow rate of 1 mL/min.
Wash 1 (Aqueous): Wash with 1.0 mL of 2% FA (aq).
Causality: Removes highly polar, water-soluble matrix components and endogenous salts.
Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH.
Causality: The target analyte remains locked to the sorbent via ionic bonds, while lipophilic neutrals and ionization-suppressing phospholipids are washed away.
Elution: Elute the target into a clean collection tube using 1.0 mL of 5%
NH4OH
in MeOH.
Causality: The highly basic eluent (pH > 10) deprotonates the N4 amine, neutralizing its charge. The ionic bond to the sulfonic acid site is broken, and the organic solvent simultaneously disrupts hydrophobic interactions, releasing the analyte.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of 5% ACN in water containing 0.1% FA prior to LC-MS/MS analysis.
Workflow Visualization
Fig 1. MCX SPE workflow for 1-(2-Methoxyethyl)-4-nitrosopiperazine extraction.
| Process Efficiency (PE) | N/A | PE = 88.0% | Overall method yield (ME × RE). |
References
European Medicines Agency (EMA). Nitrosamine impurities: guidance for marketing authorisation holders. Europa.eu. Available at:[Link]
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. Available at:[Link]
Organic Process Research & Development. Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. Available at:[Link]
Rapid Communications in Mass Spectrometry. Selective Solid Phase Extraction Using a Mixed-Mode Cation Exchange Cartridge Facilitates the Mass Spectrometry Analysis on Dissolved Organic Nitrogen. PubMed/NIH. Available at:[Link]
Application Note: Laboratory Synthesis and Characterization Protocol for 1-(2-Methoxyethyl)-4-nitrosopiperazine
Executive Summary The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted regulatory paradigms in pharmaceutical development. 1-(2-Methoxyethyl)-4-nitrosopiperazine is a highly s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally shifted regulatory paradigms in pharmaceutical development. 1-(2-Methoxyethyl)-4-nitrosopiperazine is a highly specific NDSRI derived from the nitrosation of its secondary amine precursor, 1-(2-Methoxyethyl)piperazine. This application note provides a comprehensive, self-validating laboratory protocol for synthesizing this compound as an analytical reference standard. The methodology emphasizes precise thermal control, pH-dependent phase partitioning, and rigorous in-process validation to ensure high purity and yield.
Mechanistic Rationale & Reaction Pathway
The nitrosation of secondary amines requires the generation of a highly electrophilic nitrosonium ion (
NO+
). As described by, inorganic acids such as hydrochloric acid are required to accelerate chemical reactivity by facilitating the formation of nitrous acid (
HNO2
) from sodium nitrite, which subsequently dehydrates to form the
NO+
carrier[1]. This mechanism is a well-established root cause of nitrosamine formation in pharmaceutical manufacturing[2].
Despite the electron-withdrawing nature of the adjacent piperazine ring, the secondary amine nitrogen of 1-(2-Methoxyethyl)piperazine retains sufficient nucleophilicity to attack the
NO+
ion. This forms an N-nitrosammonium intermediate, which rapidly deprotonates to yield the stable N-nitrosamine product.
Figure 1: Mechanistic pathway for the generation of the nitrosonium ion and subsequent nitrosation.
Reagent Matrix
Accurate stoichiometry is critical. An excess of the nitrosating agent is used to drive the reaction to completion, while an excess of acid ensures continuous generation of the nitrosonium electrophile.
Table 1: Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1-(2-Methoxyethyl)piperazine
144.22
1.0
1.44 g (10 mmol)
Starting Material
Sodium Nitrite (
NaNO2
)
69.00
1.5
1.04 g (15 mmol)
Nitrosating Agent
Hydrochloric Acid (37%)
36.46
2.5
2.05 mL (25 mmol)
Acid Catalyst
Sodium Hydroxide (5M)
40.00
-
As needed
Quenching / pH Adjustment
Dichloromethane (DCM)
84.93
-
3 x 20 mL
Extraction Solvent
Step-by-Step Experimental Protocol
Figure 2: Experimental step-by-step workflow for synthesizing the nitrosamine reference standard.
Phase 1: Acidification and Thermal Control
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Methoxyethyl)piperazine (1.44 g, 10 mmol) in 10 mL of deionized water.
Acidification: Slowly add 37% Hydrochloric Acid (2.05 mL, 25 mmol) to the stirring solution.
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Expertise Insight: Nitrosation is highly exothermic. Maintaining 0–5 °C prevents the thermal degradation of nitrous acid into volatile nitrogen oxide (
NOx
) gases, ensuring the stoichiometric availability of the nitrosonium ion.
Phase 2: In Situ Nitrosation
Addition: Dissolve Sodium Nitrite (1.04 g, 15 mmol) in 5 mL of deionized water. Transfer this to an addition funnel and add it dropwise to the reaction mixture over 30 minutes.
Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 hours.
Phase 3: Quenching and pH-Directed Extraction
Quenching: Return the flask to the ice bath (cooling to 5 °C). Slowly add 5M Sodium Hydroxide (NaOH) dropwise until the pH indicator paper reads strictly > 10.
Causality in Extraction: 1-(2-Methoxyethyl)-4-nitrosopiperazine contains both a neutral N-nitrosamine moiety and a basic tertiary amine. Unlike simple aliphatic nitrosamines that can be extracted under acidic conditions, this specific target remains protonated and highly water-soluble at low pH. Elevating the pH free-bases the tertiary amine, enabling successful partitioning into the organic phase.
Extraction: Transfer the alkaline mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 20 mL). Combine the lower organic layers.
Drying: Dry the combined organic phase over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure (rotary evaporation at 30 °C) to yield the crude product.
Phase 4: Purification
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of DCM to DCM:Methanol (95:5). The product elutes as a pale yellow oil.
In-Process Controls & Self-Validation
To ensure the protocol is a self-validating system, reaction completion must be confirmed prior to quenching.
TLC Validation: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1) with 1% Triethylamine. Stain the plate with Ninhydrin and apply heat.
Causality: The secondary amine starting material contains a reactive N-H bond and will form a vivid pink/purple spot. The nitrosated product lacks this bond and will remain unstained. A completely unstained product spot confirms 100% conversion.
Analytical Characterization
Verify the synthesized reference standard using the following parameters. Due to the restricted rotation around the N-NO bond, NMR spectra will exhibit characteristic peak doubling (syn/anti conformers) for the piperazine ring protons.
Table 2: Analytical Characterization Parameters
Technique
Parameter
Expected Result
LC-MS/MS
Ionization Mode
Electrospray Ionization (ESI+)
LC-MS/MS
Precursor Ion
m/z 174.12
[M+H]+
1H NMR
Solvent
CDCl3
1H NMR
Piperazine Ring Protons
Multiplets at ~3.8–4.2 ppm (Deshielded by N-NO)
1H NMR
Methoxy Group
Singlet at ~3.35 ppm (
−OCH3
)
Critical Safety & Decontamination
Toxicity: N-nitrosamines are classified as Cohort of Concern (CoC) compounds due to their potent mutagenic and carcinogenic profiles.
Handling: All procedures must be conducted inside a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Double-gloving (nitrile) is mandatory.
Decontamination: Nitrosamine waste must not be disposed of directly. Treat all aqueous waste and contaminated glassware with a reducing agent (e.g., Zinc powder in 1M HCl, or saturated Ascorbic Acid) for 24 hours to cleave the N-NO bond prior to standard hazardous waste disposal.
References
López-Rodríguez, R., McManus, J. A., Murphy, N. S., Ott, M. A., & Burns, M. J. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development, 24(9), 1558-1585.[Link]
Wichitnithad, W., Nantaphol, S., Noppakhunsomboon, K., & Rojsitthisak, P. (2023). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Saudi Pharmaceutical Journal, 31(2), 295-311.[Link]
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.[Link]
Application Note: 1-(2-Methoxyethyl)-4-nitrosopiperazine as a Strategic Reagent for the Synthesis of N-Piperazinyl Pharmacophores
Executive Summary & Mechanistic Rationale In modern drug discovery, the piperazine ring is a privileged scaffold, frequently utilized to modulate the physicochemical properties of drug candidates. Specifically, the incor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern drug discovery, the piperazine ring is a privileged scaffold, frequently utilized to modulate the physicochemical properties of drug candidates. Specifically, the incorporation of a 2-methoxyethyl substituent enhances aqueous solubility, reduces overall lipophilicity (LogP), and introduces a flexible hydrogen-bond acceptor. However, the direct N-amination of secondary amines to form 1-aminopiperazines is notoriously challenging. Direct amination utilizing reagents such as chloramine or hydroxylamine-O-sulfonic acid often suffers from poor regioselectivity, low yields, and the generation of difficult-to-separate byproducts[1].
To circumvent these issues, 1-(2-Methoxyethyl)-4-nitrosopiperazine (CAS: 2703780-65-6) serves as a highly stable, isolable intermediate. By utilizing the nitroso group as a "masked" hydrazine, chemists can achieve precise chemocontrol. The nitrosamine undergoes controlled reduction to yield 4-(2-methoxyethyl)piperazin-1-amine , a versatile building block for downstream coupling into ureas, amides, and sulfonamides[2].
This application note details the causality behind the reduction methodology, providing a self-validating protocol for the chemoselective synthesis of the hydrazine derivative while preventing N-N bond scission.
Comparative Analysis of Reduction Methodologies
The critical challenge in reducing a nitrosamine to a hydrazine is preventing the over-reduction (cleavage) of the newly formed N-N bond, which reverts the molecule back to the secondary amine and ammonia[2],[3]. The table below summarizes the quantitative performance of standard reduction methodologies.
Reduction Methodology
Reagents & Conditions
Yield (%)
N-N Cleavage (Over-reduction)
Scalability & Safety Profile
Dissolving Metal (Preferred)
Zn dust, AcOH/H₂O, 0–20 °C
80–90%
< 2%
High; Exothermic but easily controlled via addition rate.
Medium; Requires strict optimization to prevent N-N scission[2].
Table 1: Comparison of reduction methodologies for N-nitrosopiperazines. The Zinc/Acetic acid system provides the optimal balance of chemoselectivity and scalability.
Workflow Visualization
The following diagram illustrates the logical synthetic progression from the secondary amine to a bioactive functionalized scaffold.
Caption: Synthetic workflow from secondary amine to bioactive N-piperazinyl urea via a stable nitrosamine.
Experimental Protocols
Protocol A: Chemoselective Reduction of 1-(2-Methoxyethyl)-4-nitrosopiperazine
This protocol utilizes dissolving metal reduction. The methodology is designed as a self-validating system: the thermal profile during addition confirms reactivity, and the specific pH adjustments during workup guarantee product recovery.
Preparation: Dissolve 1-(2-Methoxyethyl)-4-nitrosopiperazine in a 1:1 mixture of glacial acetic acid and deionized water (100 mL total volume) in a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermocouple.
Cooling: Chill the reaction mixture in an ice-water bath until the internal temperature reaches 0–5 °C.
Controlled Reduction: Add the activated zinc dust portion-wise over 45 minutes.
Causality & Insight: The reduction of the nitroso group is highly exothermic. If the temperature exceeds 20 °C, the thermal energy drives the over-reduction and cleavage of the newly formed N-N bond, drastically reducing the yield of the target hydrazine[2]. Maintain the internal temperature below 15 °C.
Maturation: Once addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature (20 °C) for 2 hours.
Validation Check: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1, Ninhydrin stain). The complete disappearance of the UV-active nitrosamine peak confirms reaction completion.
Zincate Workup (Critical Step): Cool the mixture back to 0 °C. Slowly add 10 M NaOH solution dropwise until the pH of the aqueous layer exceeds 12.
Causality & Insight: Initially, a thick, unfilterable white emulsion of Zinc Hydroxide (
Zn(OH)2
) will form. By pushing the pH > 12, the zinc is converted into the highly water-soluble zincate complex (
[Zn(OH)4]2−
). The solution will visually clarify, validating that the product is no longer trapped in the emulsion.
Extraction: Extract the highly polar aqueous phase with 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) (4 x 100 mL).
Isolation: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield 4-(2-methoxyethyl)piperazin-1-amine as a pale yellow oil.
Protocol B: Downstream Synthesis of N-Piperazinyl Ureas
The resulting 1-aminopiperazine is a potent nucleophile, ready for immediate functionalization.
Step-by-Step Methodology:
Initiation: Dissolve 4-(2-methoxyethyl)piperazin-1-amine (1.0 eq) in anhydrous Dichloromethane (0.2 M concentration) under an inert nitrogen atmosphere.
Coupling: Cool the solution to 0 °C. Add the desired aryl or alkyl isocyanate (1.05 eq) dropwise.
Causality & Insight: The primary amine of the hydrazine moiety is significantly more nucleophilic than the tertiary amines in the piperazine ring, ensuring 100% regioselective attack on the isocyanate carbon.
Completion: Stir for 1 hour at room temperature. The formation of the urea often results in the precipitation of the product directly from the DCM.
Purification: Filter the precipitate and wash with cold hexanes to yield the analytically pure N-piperazinyl urea scaffold.
References
Nitrosamine Reactivity: A Survey of Reactions and Purge Processes
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Reduction of N-Nitrosaminoquinolinediones with LiAlH4 - An Easy Path to New Tricyclic Benzoxadiazocines
Source: ResearchGate
URL:[Link]
Rapid Reduction of N-Nitrosamine Disinfection Byproducts in Water with Hydrogen and Porous Nickel Catalysts
Source: Environmental Science & Technology - ACS Publications
URL:[Link]
Application Note: Advanced Sample Preparation Techniques for the Analysis of 1-(2-Methoxyethyl)-4-nitrosopiperazine (ME-NP) in Pharmaceutical Matrices
Abstract The detection of N-nitrosamine impurities in pharmaceutical products is a critical safety concern for global regulatory agencies and manufacturers.[1][2] These compounds are classified as probable human carcinog...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The detection of N-nitrosamine impurities in pharmaceutical products is a critical safety concern for global regulatory agencies and manufacturers.[1][2] These compounds are classified as probable human carcinogens, necessitating highly sensitive and selective analytical methods to ensure patient safety.[3] 1-(2-Methoxyethyl)-4-nitrosopiperazine (ME-NP) is a nitrosamine impurity that can potentially form in drug products containing active pharmaceutical ingredients (APIs) with a piperazine moiety. Its analysis at trace levels requires robust sample preparation to remove interfering matrix components and achieve the required limits of detection. This document provides a detailed guide on three distinct, field-proven sample preparation methodologies for the extraction and cleanup of ME-NP from drug substances and formulated drug products prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein—Direct Dilution, Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—are designed to offer researchers a validated toolkit, ranging from rapid screening to comprehensive, high-recovery quantification.
Introduction: The Challenge of ME-NP Analysis
Since 2018, the pharmaceutical industry has been under intense scrutiny following the discovery of N-nitrosamine impurities in widely used medications, leading to extensive product recalls.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now mandate rigorous risk assessments and control strategies for nitrosamines.[2]
1-(2-Methoxyethyl)-4-nitrosopiperazine (ME-NP) is a specific nitrosamine of concern. Its structure, featuring a polar methoxyethyl group and a nitrosated piperazine ring, presents unique challenges for extraction and chromatography.[6] The polarity of ME-NP can make it difficult to retain on traditional reversed-phase sorbents and susceptible to matrix effects from pharmaceutical excipients during LC-MS/MS analysis.
Effective sample preparation is therefore the cornerstone of a reliable analytical method. The ideal technique must efficiently isolate ME-NP from the sample matrix while minimizing analyte loss and the introduction of interfering substances. This note details three protocols, explaining the scientific rationale behind each to empower researchers to select and optimize the most suitable method for their specific application.
Protocol 1: Direct "Dilute-and-Shoot" Method
This approach is the most straightforward and is best suited for relatively clean matrices, such as the drug substance (API) or simple, highly soluble drug product formulations. The primary goal is to dissolve the sample and dilute it sufficiently to minimize matrix suppression in the MS source.
Scientific Rationale
The principle of "Dilute-and-Shoot" relies on the high sensitivity of modern LC-MS/MS instruments, which can often detect target analytes even after significant dilution. By diluting the sample, the concentration of matrix components (e.g., the API itself, salts, simple excipients) is reduced, mitigating their impact on the ionization of ME-NP. Methanol is often chosen as the primary solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with reversed-phase chromatography.[7] Sonication is employed to ensure the complete dissolution and extraction of the analyte from the solid sample.[8] Centrifugation and filtration are critical final steps to remove particulate matter that could clog the analytical column or contaminate the LC-MS system.[9]
Detailed Experimental Protocol
Sample Weighing: Accurately weigh 100 mg of the drug substance or ground tablet powder into a 15 mL polypropylene centrifuge tube.[7]
Solvent Addition: Add 5.0 mL of methanol to the tube. If an isotopically labeled internal standard (e.g., ME-NP-d4) is available, it should be spiked into this solvent at an appropriate concentration.
Vortexing: Vortex the tube for 1 minute to ensure the sample is fully wetted.
Ultrasonication: Place the tube in an ultrasonic bath for 15-20 minutes to facilitate complete dissolution and extraction.[8]
Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes to pellet the insoluble excipients.[7]
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PVDF syringe filter into an HPLC vial. Discard the first ~0.5 mL of the filtrate to ensure the filter is fully conditioned.[9]
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Workflow and Data Summary
Figure 1. Workflow for Direct Dilution sample preparation.
Parameter
Value / Condition
Rationale
Sample Mass
100 mg
Provides a representative sample amount.
Extraction Solvent
Methanol
Good solubility for many APIs and nitrosamines.[7]
Solvent Volume
5.0 mL
Achieves a target API concentration of 20 mg/mL.[7]
Extraction Method
Vortexing & Sonication
Ensures complete dissolution and extraction efficiency.[8]
Cleanup Step
Centrifugation & Filtration
Removes particulates to protect the analytical system.[9]
Protocol 2: Solid-Phase Extraction (SPE)
For more complex matrices, such as drug products with challenging excipients (e.g., polymers, lipids), a more rigorous cleanup is required. SPE is a powerful technique for isolating analytes from a complex sample matrix, leading to a cleaner extract and improved analytical sensitivity.
Scientific Rationale
SPE separates components of a mixture based on their physical and chemical properties.[10] For ME-NP, a mixed-mode or a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent is recommended. These sorbents offer multiple retention mechanisms, making them effective for capturing moderately polar compounds like ME-NP while allowing more polar (e.g., sugars) and less polar (e.g., some lipids) interferences to be washed away. The protocol involves four key steps:
Conditioning: Wets the sorbent to enable interaction with the sample.
Loading: The sample is passed through the sorbent, and the analyte is retained.
Washing: Removes interfering compounds that are not strongly bound to the sorbent.
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.
Tandem SPE, using two different cartridges, can provide even greater cleanup for extremely complex matrices like wastewater.[11][12]
Detailed Experimental Protocol
Initial Sample Extraction: Prepare the initial sample extract as described in Protocol 1, steps 1-4 (Weigh, Add Solvent, Vortex, Sonicate).
Dilution: After sonication, dilute the methanolic extract with 5.0 mL of 0.1% formic acid in water. This ensures the sample is in a weak solvent environment, promoting strong retention on the SPE sorbent.
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg/6 mL HLB) by passing 3 mL of methanol followed by 3 mL of water through it. Do not allow the sorbent to go dry.
Sample Loading: Load the entire 10 mL of the diluted sample extract onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
Drying: Dry the cartridge under a stream of nitrogen or vacuum for 5-10 minutes to remove the aqueous wash solvent.
Elution: Elute the ME-NP from the cartridge with 4 mL of methanol into a clean collection tube.
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid) and transfer to an HPLC vial.
Workflow and Data Summary
Figure 2. Workflow for Solid-Phase Extraction (SPE) cleanup.
Parameter
Value / Condition
Rationale
SPE Sorbent
Polymeric Reversed-Phase (e.g., HLB)
Offers good retention for moderately polar nitrosamines.[12]
Sorbent Mass
200 mg
Appropriate for the expected analyte and matrix load.
Conditioning Solvents
Methanol, then Water
Activates sorbent sites for consistent interaction.
Wash Solvent
5% Methanol in Water
Removes polar interferences without eluting the analyte.
Elution Solvent
Methanol
Strong enough to desorb ME-NP from the sorbent.
Final Step
Evaporation & Reconstitution
Concentrates the analyte and ensures solvent compatibility with LC.
Protocol 3: Supported Liquid Extraction (SLE)
SLE is a modern alternative to traditional liquid-liquid extraction (LLE) that provides the same separation mechanism but in a more robust and reproducible 96-well plate or cartridge format. It is particularly effective for removing highly polar or ionic matrix components, such as salts and sugars.
Scientific Rationale
SLE utilizes a chemically inert, high-surface-area diatomaceous earth packed into a cartridge.[10] The aqueous sample is loaded onto the cartridge, where it spreads as a thin film over the support material. A water-immiscible organic solvent is then passed through the cartridge. As the solvent flows, it efficiently extracts analytes from the high-surface-area aqueous phase, analogous to a LLE process with no shaking and, critically, no risk of emulsion formation. This technique has proven highly effective for polar nitrosamines in complex aqueous matrices.[10][11]
Detailed Experimental Protocol
Initial Sample Extraction: Prepare the initial sample extract as described in Protocol 1, steps 1-4 (Weigh, Add Solvent, Vortex, Sonicate).
Centrifugation: Centrifuge the sample at 4500 rpm for 15 minutes.
Dilution & pH Adjustment: Transfer 1.0 mL of the supernatant to a new tube and add 1.0 mL of aqueous buffer (e.g., 100 mM ammonium acetate) to ensure consistent partitioning.
SLE Cartridge Loading: Load the 2.0 mL of diluted extract onto an SLE cartridge (sized appropriately for the sample volume) and allow it to absorb for 5 minutes.
Analyte Elution: Add a 5 mL aliquot of a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate) to the cartridge and allow it to flow through under gravity into a collection tube. Wait 5 minutes.
Second Elution: Add a second 5 mL aliquot of the elution solvent and collect it in the same tube.
Final Preparation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase starting condition and transfer to an HPLC vial.
Workflow and Data Summary
Figure 3. Workflow for Supported Liquid Extraction (SLE) cleanup.
Parameter
Value / Condition
Rationale
SLE Support
Diatomaceous Earth
Inert material with high surface area for efficient extraction.[10]
Sample Pre-treatment
Dilution with aqueous buffer
Ensures the sample is in the correct phase for loading.
Elution Solvent
Dichloromethane (DCM) / Ethyl Acetate
Water-immiscible solvent to extract analytes of interest.
Elution Method
Gravity flow, 2 aliquots
Maximizes recovery of the analyte from the support.
Final Step
Evaporation & Reconstitution
Concentrates the analyte and ensures solvent compatibility with LC.
Conclusion and Recommendations
The accurate quantification of 1-(2-Methoxyethyl)-4-nitrosopiperazine requires a carefully selected and optimized sample preparation strategy. The choice of method depends directly on the complexity of the sample matrix and the required sensitivity.
Direct Dilution is a rapid and effective method for screening and quantifying ME-NP in clean, simple matrices like drug substances.
Solid-Phase Extraction (SPE) offers superior cleanup for complex drug product formulations, effectively removing excipients that cause matrix effects and leading to enhanced sensitivity and robustness.
Supported Liquid Extraction (SLE) serves as an excellent high-recovery alternative, eliminating the risk of emulsions and providing a very clean extract, particularly beneficial for matrices with a high salt or sugar content.
All three protocols provide a clear pathway to a final extract compatible with LC-MS/MS analysis. Method validation, including assessment of recovery, matrix effects, precision, and accuracy, is essential to ensure the chosen protocol is fit for its intended purpose.
References
Pautu, F. E. D., Andas, R. S., & Rumondor, A. C. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. National Center for Biotechnology Information. [Link]
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent Technologies. [Link]
Bouchard, P., et al. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Journal of Environmental Science and Health, Part A. [Link]
U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FDA.gov. [Link]
Lin, C.-H., et al. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC. Journal of Food and Drug Analysis. [Link]
Canadian Science Publishing. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Canadian Science Publishing. [Link]
ResearchGate. (n.d.). Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]
PubChem. (n.d.). 1-(2-methoxyethyl)-4-nitrosopiperazine. National Center for Biotechnology Information. [Link]
Google Patents. (n.d.). CN102580351A - Series solid-phase extraction (SPE) method for nitrosamine compounds in drinking water.
Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. TFDA. [Link]
troubleshooting peak tailing for 1-(2-Methoxyethyl)-4-nitrosopiperazine in HPLC
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent and complex challenges in pharmaceutical impurity analy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent and complex challenges in pharmaceutical impurity analysis: chromatographic peak tailing of functionalized nitrosamines.
While simple aliphatic nitrosamines (like NDMA) are relatively straightforward to analyze, 1-(2-Methoxyethyl)-4-nitrosopiperazine presents a unique chromatographic challenge. This guide will break down the mechanistic causality behind its poor peak shape and provide field-proven, self-validating protocols to restore analytical integrity.
Part 1: Diagnostic Workflow
Before adjusting chemistry, you must isolate the root cause of the tailing. The following self-validating workflow ensures you do not waste time troubleshooting chemistry when the issue is physical dispersion.
Caption: Diagnostic workflow for isolating physical vs. chemical causes of peak tailing in basic nitrosamines.
Part 2: Core Troubleshooting Q&A
Q1: Why does 1-(2-Methoxyethyl)-4-nitrosopiperazine exhibit severe tailing compared to standard nitrosamines like NDMA?A1: The root cause lies in the molecule's dual chemical nature. Standard nitrosamines like NDMA lack a basic functional group and elute symmetrically via pure hydrophobic retention. In contrast, 1-(2-Methoxyethyl)-4-nitrosopiperazine contains a piperazine ring. While one nitrogen is nitrosated (rendering it non-basic), the other is alkylated with a methoxyethyl group, forming a highly basic tertiary amine.
At typical mobile phase pH ranges (pH 3.0–7.0), this tertiary amine is protonated and carries a positive charge. Concurrently, residual free silanol groups (Si-OH) on traditional silica-based stationary phases become ionized (Si-O⁻)[1][2]. This creates a strong, kinetically slow ion-exchange interaction that drags the trailing edge of the peak, resulting in severe tailing[3][4].
Q2: How can I optimize the mobile phase to suppress these secondary interactions?A2: You must manipulate the mobile phase pH to break the electrostatic attraction. You have two primary mechanistic routes:
Low pH Suppression (Recommended for LC-MS): Lower the mobile phase pH to < 2.5 using additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). While the analyte remains fully protonated, the highly acidic environment forces the surface silanols into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange mechanism[1][4].
High pH Deprotonation: If using a high-pH stable hybrid silica column, raise the pH above 10.0 (e.g., using ammonium bicarbonate). This deprotonates the tertiary amine of the nitrosamine, rendering it a neutral free base and eliminating its ability to interact with ionized silanols[3].
Q3: I am already using an end-capped C18 column, but tailing persists. What stationary phase chemistry is required?A3: Traditional end-capping utilizes small organic reagents to block unreacted silanols, but it is never 100% efficient due to steric hindrance[1][5]. Small basic molecules like 1-(2-Methoxyethyl)-4-nitrosopiperazine can easily penetrate the hydrophobic C18 brush phase and interact with hidden silanols. Instead, switch to:
Polar-Embedded Phases (e.g., Amide-C18): These columns contain an embedded polar functional group that forms internal hydrogen bonds with adjacent silanols, shielding them from the basic analyte[5].
Charged Surface Hybrid (CSH) Columns: These columns feature a low-level positive surface charge that electrostatically repels protonated basic amines, yielding excellent peak shape even under low-ionic-strength conditions.
Q4: Could trace metals in my LC system be contributing to the problem?A4: Absolutely. The 1-(2-Methoxyethyl)-4-nitrosopiperazine molecule possesses both a basic nitrogen and an ether oxygen, forming a potential bidentate chelating motif. Trace metals (such as iron or aluminum) present in older Type A silica matrices or leaching from stainless steel system components act as strong Lewis acids[2]. These metals not only increase the acidity of neighboring silanols but also directly chelate the analyte, causing severe tailing and loss of recovery[2][4].
Part 3: Quantitative Data & Column Comparison
The table below summarizes the expected impact of various column chemistries and pH strategies on the Asymmetry Factor (
As
) for this specific analyte.
Column Chemistry
Mobile Phase pH
Analyte State
Silanol State
Expected Asymmetry (
As
)
Mechanism of Action
Standard C18 (Type A Silica)
6.0
Protonated (+)
Ionized (-)
> 2.5 (Severe)
Unrestricted ion-exchange and trace metal chelation[2].
End-capped C18 (Type B Silica)
6.0
Protonated (+)
Ionized (-)
1.5 - 2.0 (Moderate)
Steric hindrance reduces, but fails to eliminate, interactions[1].
Embedded amides hydrogen-bond with silanols, shielding them[5].
Charged Surface Hybrid (CSH)
3.0
Protonated (+)
Repelled
0.9 - 1.1 (Excellent)
Positive surface charge electrostatically repels the basic amine.
Part 4: Experimental Protocol (Self-Validating System Suitability)
To ensure trustworthiness in your results, do not simply inject your sample and hope for the best. Implement this self-validating System Suitability Test (SST) to mathematically prove whether your tailing is physical or chemical.
Step 1: System Passivation & Plumbing Check
Flush the HPLC system (bypassing the column) with 20% Nitric acid or 0.1M EDTA to remove trace metal contaminants[2]. Rinse thoroughly with LC-MS grade water.
Ensure all post-injector tubing utilizes narrow internal diameter (0.005" ID) PEEK or Viper capillaries to eliminate extra-column dead volume[3].
Step 2: Mobile Phase Preparation
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate and adjust strictly to pH 2.5 using Formic Acid. This ensures complete silanol protonation[1][4].
Mobile Phase B (Organic): 100% LC-MS grade Methanol or Acetonitrile.
Step 3: Column Equilibration
Install a Polar-Embedded or CSH C18 column (e.g., 150 x 4.6 mm, 3 µm)[5].
Equilibrate at your starting gradient conditions (e.g., 5% B) for a minimum of 20 column volumes until the baseline and system pressure are completely stable.
Step 4: Physical Validation (The Neutral Marker)
Inject 1 µL of a 10 µg/mL Uracil or Toluene standard (neutral markers).
Calculate the USP Tailing Factor (
T
) or Asymmetry Factor (
As
).
Causality Check: If the neutral marker tails (
As>1.2
), stop immediately. You have a physical system failure (e.g., void at the head of the column or a blocked frit)[1][4]. Replace the column or frit before proceeding.
Step 5: Chemical Validation (The Analyte)
Once physical integrity is proven, inject 1 µL of 1-(2-Methoxyethyl)-4-nitrosopiperazine (1 µg/mL).
Calculate the Asymmetry Factor (
As
) at 10% peak height. An optimized, secondary-interaction-free system will yield an
As
between 0.9 and 1.2[1].
Technical Support Center: LC-MS/MS Optimization for 1-(2-Methoxyethyl)-4-nitrosopiperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex chromatographic behavior of nitrosopip...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex chromatographic behavior of nitrosopiperazine impurities.
With regulatory agencies like the FDA and EMA enforcing strict Acceptable Intake (AI) limits—often defaulting to 26.5 ng/day for novel nitrosamines —achieving ultra-trace quantification (parts-per-billion) is non-negotiable . This guide focuses on the causality behind mobile phase selection, providing self-validating workflows to eliminate ion suppression, peak tailing, and poor retention.
Core Principles: The Causality of Analyte Chemistry
To optimize the mobile phase for 1-(2-Methoxyethyl)-4-nitrosopiperazine , we must first deconstruct its chemical causality. The molecule possesses a dual nature:
The N4-Nitroso Group: Highly electron-withdrawing, rendering the adjacent nitrogen essentially neutral and non-basic under typical LC conditions.
The N1-Tertiary Amine: Attached to a 2-methoxyethyl group, this nitrogen is basic. Based on structural analogs like 1-methyl-4-nitrosopiperazine, the predicted
pKa
of this amine is approximately 6.50 .
The Chromatographic Consequence:
The mobile phase pH acts as the master switch for the molecule's ionization state. At an acidic pH (e.g., pH 2.7 with 0.1% Formic Acid), the N1 amine is fully protonated, making the molecule highly polar. This leads to excellent Electrospray Ionization (ESI+) sensitivity but causes poor retention and peak tailing on standard C18 columns due to secondary interactions with residual silanols. Conversely, raising the pH to 9.0 neutralizes the molecule, dramatically increasing hydrophobic retention while shifting the burden of ionization entirely to the ESI droplet desolvation process .
Mechanistic pathway showing how mobile phase pH dictates ionization state, retention, and MS sensitivity.
Frequently Asked Questions (Troubleshooting)
Q: Why is my peak eluting in the void volume (
k′<1
) when using 0.1% Formic Acid on a C18 column?A: At pH 2.7, 1-(2-Methoxyethyl)-4-nitrosopiperazine is a highly polar cation. Standard C18 phases lack the mechanisms to retain it.
Solution: You must either change the stationary phase or the mobile phase. If you keep the acidic mobile phase, switch to a Pentafluorophenyl (F5) or Biphenyl column, which provides orthogonal dipole-dipole and
π−π
interactions . If you keep the C18 column, switch to a 10 mM Ammonium Formate buffer adjusted to pH 9.0 to neutralize the analyte and enable hydrophobic retention .
Q: Should I use Methanol or Acetonitrile as the organic modifier (Mobile Phase B)?A: Methanol is highly recommended. Nitrosopiperazine derivatives often exhibit superior signal-to-noise ratios in ESI+ when Methanol is used. Methanol facilitates more efficient droplet desolvation for polar amines compared to Acetonitrile . Furthermore, Acetonitrile can cause severe solvent-induced peak broadening if your sample diluent is highly aqueous.
Q: I am experiencing severe ion suppression. How can I adjust the mobile phase to fix this?A: Ion suppression in nitrosamine analysis is usually caused by the co-elution of the Active Pharmaceutical Ingredient (API) or high-concentration excipients.
Solution: Implement a gradient that utilizes a volatile buffer like 1-2 mM Ammonium Formate. Formic acid alone (0.1%) is widely used to enhance ESI+ intensity , but it lacks buffering capacity. Adding a low concentration of Ammonium Formate stabilizes the pH, sharpens the peak, and allows you to adjust the gradient slope to physically separate the nitrosamine from the suppressing API matrix.
Troubleshooting logic tree for resolving common chromatographic and MS detection issues.
Quantitative Data Summary: Mobile Phase Selection
The following table synthesizes the expected chromatographic and mass spectrometric behavior of 1-(2-Methoxyethyl)-4-nitrosopiperazine under different mobile phase conditions, grounded in validated methodologies for analogous nitrosamines , , .
Mobile Phase A Additive
Approx. pH
Analyte Ionization State
Typical Retention Factor (
k′
) on C18
ESI+ Relative Sensitivity
Recommended Column Chemistry
0.1% Formic Acid
~2.7
Fully Protonated (Cationic)
< 1.0 (Poor)
Very High
Biphenyl or F5 (Pentafluorophenyl)
1-2 mM Ammonium Formate + 0.01% FA
~4.0
Mostly Protonated
1.5 - 2.0 (Moderate)
High
Phenyl-Hexyl or Polar-embedded C18
10 mM Ammonium Formate (pH 9.0)
~9.0
Neutral (Un-ionized)
> 3.0 (Strong)
Moderate
Standard C18 or Phenyl-Hexyl
Self-Validating Experimental Protocol: Mobile Phase Optimization
Do not rely on trial and error. Execute the following self-validating workflow to establish the optimal mobile phase for your specific API matrix.
Step 1: System Passivation & Equilibration
Action: Flush the LC-MS/MS system with 50% Methanol / 50% Water containing 0.1% Phosphoric acid for 2 hours (bypassing the MS and column), followed by LC-MS grade water.
Causality: Nitrosamines and basic amines can adsorb to active metal sites in the LC flow path. Passivation ensures that low recovery is not misdiagnosed as an ionization issue.
Step 2: The pH Titration Test (The Causality Check)
Action: Prepare two versions of Mobile Phase A:
Condition A (Acidic): 2 mM Ammonium Formate + 0.1% Formic Acid in Water.
Condition B (Basic): 10 mM Ammonium Formate adjusted to pH 9.0 with Ammonium Hydroxide .
Execution: Run a generic gradient (5% to 95% Methanol over 10 minutes) on a Phenyl-Hexyl column for both conditions using a 10 ng/mL neat standard.
Validation Checkpoint: Calculate the retention factor (
k′
).
If
k′<2.0
under Condition A, the analyte is too polar for the current stationary phase.
If Condition B yields
k′>2.0
with an acceptable peak asymmetry (
Tf
between 0.9 and 1.2), lock in the high-pH method.
Step 3: Matrix-Matched Suppression Evaluation
Action: Spike 1-(2-Methoxyethyl)-4-nitrosopiperazine at the target LOQ (e.g., 0.05 ppm relative to API) into your sample matrix.
Execution: Inject the spiked matrix and monitor the baseline. Utilize a divert valve to send the high-concentration API peak to waste, switching the flow to the MS source only during the nitrosamine elution window .
Validation Checkpoint: Compare the peak area of the spiked matrix to a neat standard. If the matrix recovery is <80%, you have ion suppression. Flatten the gradient slope (e.g., 1% organic increase per minute) during the analyte elution window to physically distance it from the suppression zone.
Step 4: Source Gas Optimization
Action: If a basic mobile phase (pH 9.0) is selected, increase the ESI desolvation temperature (e.g., to 500°C) and drying gas flow.
Causality: Because the analyte is neutral in a pH 9.0 mobile phase, it relies heavily on gas-phase proton transfer from the Ammonium Formate buffer during the droplet evaporation process. Higher thermal energy maximizes this transfer efficiency.
References
LCGC International. (2021). Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS. Retrieved from
ChemicalBook. 1-methyl-4-nitrosopiperazine Chemical Properties (pKa). Retrieved from
RSC Advances. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Retrieved from
Health Sciences Authority (HSA), Singapore. (2022). Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products by LC-MS/MS. Retrieved from
Food and Drug Administration (FDA), Taiwan. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Retrieved from
Frontiers in Pharmacology. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Retrieved from
The FDA Group. (2024). Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. Retrieved from
Thermo Fisher Scientific. HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Retrieved from
Troubleshooting
improving extraction recovery of 1-(2-Methoxyethyl)-4-nitrosopiperazine in plasma
Topic: Improving Extraction Recovery of 1-(2-Methoxyethyl)-4-nitrosopiperazine in Plasma Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting advice a...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Improving Extraction Recovery of 1-(2-Methoxyethyl)-4-nitrosopiperazine in Plasma
Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges with the extraction of 1-(2-Methoxyethyl)-4-nitrosopiperazine from plasma. As Senior Application Scientists, we have designed this resource to explain the fundamental principles behind the methodologies, empowering you to make informed decisions and overcome common obstacles in your workflow.
Part 1: Foundational Troubleshooting & Analyte Characterization
This section addresses the most common initial questions regarding low recovery and provides essential knowledge about the target analyte, which is critical for effective method development.
FAQ 1: I'm starting my experiment and my initial extraction recovery for 1-(2-Methoxyethyl)-4-nitrosopiperazine is very low. Why is this happening?
Low recovery for this specific analyte is a frequent challenge and typically stems from a mismatch between its physicochemical properties and the chosen extraction technique. 1-(2-Methoxyethyl)-4-nitrosopiperazine is a small, polar molecule, which makes it inherently difficult to extract from a complex aqueous matrix like plasma using traditional methods.
Primary Reasons for Low Recovery:
High Polarity: The molecule is highly soluble in water and will preferentially remain in the aqueous plasma phase rather than partitioning into a non-polar organic solvent during Liquid-Liquid Extraction (LLE).
Poor Retention on Reversed-Phase Sorbents: Its polarity causes it to elute very quickly from standard reversed-phase Solid-Phase Extraction (SPE) sorbents (like C18), often breaking through with the loading or wash steps.[1]
Analyte Instability: Nitrosamines can be susceptible to degradation from light or high temperatures during processing, particularly during solvent evaporation steps.[2]
Strong Protein Binding: While less common for such polar molecules, some interaction with plasma proteins can occur, sequestering the analyte from the extraction solvent.
To effectively troubleshoot, you must first understand the analyte's properties and then select an extraction strategy that leverages them, rather than fights against them.
FAQ 2: What are the key physicochemical properties of 1-(2-Methoxyethyl)-4-nitrosopiperazine that I need to consider?
Understanding the molecule's characteristics is the cornerstone of building a robust extraction method. The properties of the parent compound, 1-(2-Methoxyethyl)piperazine, provide a strong foundation for our nitrosated analyte.
Property
Estimated Value
Implication for Extraction Method Development
Molecular Formula
C₇H₁₅N₃O₂
A relatively small molecule, which can be prone to volatility.
This value indicates the compound is highly polar (hydrophilic). It will not partition well into non-polar solvents like hexane but will be highly soluble in aqueous solutions.
Predicted pKa
~7.5 - 8.5
The piperazine ring has two nitrogen atoms. The nitrogen attached to the electron-withdrawing nitroso group is non-basic. The other nitrogen, attached to the methoxyethyl group, is basic. Its pKa is estimated based on similar piperazine structures.[4][5] This means the molecule will be positively charged at a pH below its pKa (e.g., in an acidic solution). This is the most critical property to exploit for SPE.
Key Takeaway: You are working with a polar base . This dual characteristic is the key to designing a successful extraction protocol.
FAQ 3: My recovery is inconsistent between samples. Could my sample handling be the problem?
Yes, inconsistency often points to issues with analyte stability. Nitrosamines can be sensitive compounds.
Light Sensitivity: N-nitrosopiperazine can degrade when exposed to UV light.[6] It is best practice to work with amber vials and minimize exposure to direct laboratory light.
Thermal Stability: During the solvent evaporation (dry-down) step, excessive heat can cause degradation or loss of a volatile analyte.[2]
Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can lead to changes in the matrix and potentially impact analyte stability or protein binding. Minimize freeze-thaw cycles whenever possible.
Recommendation: Always perform a stability assessment as part of your method validation to test for freeze-thaw, bench-top, and long-term storage stability in plasma.
Part 2: Optimizing Specific Extraction Techniques
This section provides detailed troubleshooting for the three most common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
FAQ 4: I used Protein Precipitation with acetonitrile, but my results have high variability and my mass spectrometer signal is suppressed. What can I do?
This is a classic issue with PPT. While fast and simple, it is often called a "crude" cleanup because it does not remove endogenous phospholipids, a primary cause of matrix effects and ion suppression in LC-MS.[7]
Troubleshooting Your PPT Method:
Optimize the Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of cold acetonitrile to plasma. Insufficient solvent will lead to incomplete protein crashing and poor recovery.
Ensure Thorough Mixing: After adding the precipitation solvent, vortex vigorously for at least 30-60 seconds to ensure complete protein denaturation.
Centrifugation is Key: Spin at a high g-force (e.g., >10,000 x g) for at least 10 minutes to form a tight protein pellet. A loose pellet can contaminate your supernatant.
Consider an Alternative: While acetonitrile is common, methanol can also be used.[7] Methanol may result in a less compact protein pellet but can sometimes offer different recovery profiles.
The Core Problem: Even with an optimized PPT protocol, you will likely still face significant ion suppression. If high sensitivity and reproducibility are required, you must incorporate a step to remove phospholipids. This makes SPE a more suitable technique.
FAQ 5: I tried Liquid-Liquid Extraction (LLE) with MTBE, but the analyte is not extracting from the plasma. How can I improve recovery?
Your observation is expected due to the analyte's high polarity (XLogP of 0.1). It strongly prefers the aqueous plasma environment over a non-polar solvent like MTBE. To improve LLE recovery, you must modify the chemistry of both the analyte and the aqueous phase.
Strategy: pH Modification to Neutralize the Analyte
The Principle: Your analyte is a base. By increasing the pH of the plasma sample to be at least 2 units above its pKa (~7.5-8.5), you deprotonate the basic nitrogen, converting the molecule from its charged (ionic) form to its neutral form. The neutral form is significantly less polar and will partition more readily into an organic solvent.
Action: Add a small amount of a basic solution, like 5% ammonium hydroxide, to your plasma sample before adding the extraction solvent.
Solvent Choice: Even in its neutral form, the analyte is still quite polar. You will need a more polar, water-immiscible organic solvent than MTBE. Consider a mixture like Dichloromethane:Isopropanol (9:1, v/v) or Ethyl Acetate .
While this can improve recovery, LLE is often less efficient at removing matrix interferences compared to a well-designed SPE method.
FAQ 6: Solid-Phase Extraction (SPE) seems like the best choice. Which sorbent should I use for a polar basic compound?
You are correct; SPE is the most powerful technique for this application. The key is choosing a sorbent that leverages the analyte's unique properties.
Option 1 (Sub-optimal): Polymeric Reversed-Phase SPE
Sorbents like Agilent Bond Elut Plexa or Waters Oasis HLB are designed with a hydrophilic-lipophilic balance, offering better retention of polar compounds than traditional silica-based C18.[8] However, because your analyte is very polar, there is still a significant risk of breakthrough during sample loading.
Option 2 (Highly Recommended): Mixed-Mode Cation-Exchange SPE
This is the gold-standard approach for extracting polar basic compounds from plasma.[1] Sorbents like Agilent Bond Elut Plexa PCX (Polymeric Cation Exchange) combine reversed-phase and strong cation exchange properties.
The "Bind-Wash-Elute" Mechanism:
Condition & Equilibrate: The cartridge is prepared with methanol and then an acidic buffer (e.g., 2% formic acid).
Load (Bind): The plasma sample is pre-treated with a weak acid (e.g., phosphoric or formic acid) to lower the pH to <4. At this pH, your analyte is fully protonated (positively charged). When loaded onto the cartridge, it binds strongly to the negatively charged cation-exchange functional groups. Polar interferences are washed through.
Wash: This is the critical advantage. You can perform a rigorous wash with an acidic aqueous solution to remove salts and other polar interferences. This is followed by a wash with a strong organic solvent like methanol or acetonitrile. This organic wash effectively removes non-polar and lipid-based interferences (like phospholipids) while your charged analyte remains tightly bound to the sorbent.
Elute: The final step uses a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes your analyte, breaking the ionic bond with the sorbent and allowing it to be eluted in a clean organic solution.
This strategy provides the highest possible recovery and the cleanest extracts, directly addressing the challenges of both polarity and matrix interference.
Part 3: Protocols & Data Visualization
Workflow Selection Guide
The following diagram outlines a logical approach to selecting and troubleshooting your extraction method.
Caption: Decision tree for selecting and optimizing an extraction method.
This protocol is a robust starting point for extracting 1-(2-Methoxyethyl)-4-nitrosopiperazine from plasma. It is based on established methods for polar basic drugs.[1]
Materials:
MCX SPE Cartridges (e.g., 30 mg, 1 mL)
Plasma Sample
2% Phosphoric Acid (or 4% Formic Acid) in Water
Methanol (HPLC Grade)
Acetonitrile (HPLC Grade)
5% Ammonium Hydroxide in Methanol (v/v)
Procedure:
Sample Pre-treatment:
Pipette 200 µL of plasma into a clean tube.
Add 600 µL of 2% phosphoric acid.
Vortex for 10 seconds to mix.
SPE Cartridge Conditioning:
Add 1 mL of Methanol to the cartridge and allow it to pass through.
Add 1 mL of Water to the cartridge and allow it to pass through.
Add 1 mL of 2% phosphoric acid to the cartridge and allow it to pass through. Do not let the sorbent bed go dry.
Sample Loading:
Load the entire 800 µL of the pre-treated sample onto the conditioned cartridge.
Allow the sample to pass through the sorbent bed at a slow, steady rate (e.g., 1-2 drops/second).
Washing Steps:
Wash 1 (Aqueous): Add 1 mL of 2% phosphoric acid. Allow it to pass through completely.
Wash 2 (Organic): Add 1 mL of Methanol. Allow it to pass through completely. This step removes phospholipids.
Elution:
Place a clean collection tube under the SPE cartridge.
Add 1 mL of 5% ammonium hydroxide in methanol.
Allow the solvent to pass through slowly to ensure complete elution of the analyte.
Post-Elution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at low heat (<35°C).
Reconstitute the residue in a suitable volume (e.g., 100 µL) of your initial LC mobile phase.
Vortex, and inject into your LC-MS/MS system.
Caption: Workflow for the recommended Mixed-Mode Cation Exchange SPE protocol.
References
Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]
1-(2-Methoxyethyl)piperazine | C7H16N2O. PubChem, National Center for Biotechnology Information. [Link]
Electromembrane Extraction of Highly Polar Compounds: Analysis of Cardiovascular Biomarkers in Plasma. Gjelstad, A., et al. (2018). Metabolites, 8(1), 10. via PMC. [Link]
Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies. [Link]
New Extraction Technique Tested on Polar Metabolites in Human Plasma. (2022). Chromatography Today. [Link]
Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-tandem mass spectrometry. Le, T. X. H., et al. (2020). Journal of Chromatography A, 1621, 461049. [Link]
Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies. (2011). [Link]
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Al Kassis, S., et al. (2023). Talanta, 257, 124355. via PMC. [Link]
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex. (2023). YouTube. [Link]
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Khalili, F., Henni, A., & East, A. L. (2009). Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Gallocchio, F., et al. (2024). Molecules, 29(4), 785. [Link]
CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components from post-combustion capture. Gassnova. [Link]
pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Khalili, F., Henni, A., & East, A. L. (2009). University of Regina. [Link]
preventing degradation of 1-(2-Methoxyethyl)-4-nitrosopiperazine during sample prep
Welcome to the technical support center for the analysis of 1-(2-Methoxyethyl)-4-nitrosopiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 1-(2-Methoxyethyl)-4-nitrosopiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for preventing analyte degradation during sample preparation. Ensuring the stability of N-nitrosamines from sample collection through to analysis is paramount for accurate quantification and regulatory compliance.
Introduction: The Stability Challenge
1-(2-Methoxyethyl)-4-nitrosopiperazine is an N-nitrosamine impurity that can be of significant concern in pharmaceutical products. Like many N-nitroso compounds, it is susceptible to degradation under common laboratory conditions, which can lead to inaccurate and unreliable results. Furthermore, the potential for in-situ or artifactual formation from its amine precursor (1-(2-Methoxyethyl)piperazine) and a nitrosating agent during the sample preparation process itself presents a significant analytical challenge.
This guide provides a systematic approach to identifying potential sources of degradation and offers scientifically-grounded strategies to mitigate them, ensuring the integrity of your analytical data.
Understanding Degradation & Prevention
The stability of 1-(2-Methoxyethyl)-4-nitrosopiperazine is influenced by several environmental factors. The primary degradation pathways involve photodegradation and reactions catalyzed by suboptimal pH conditions. Understanding these pathways is the first step toward prevention.
Caption: Key factors leading to the degradation of N-nitrosamines.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of 1-(2-Methoxyethyl)-4-nitrosopiperazine in a question-and-answer format.
Q1: My analytical results are highly variable with poor recovery. What are the most likely causes?
A1: Inconsistent results and low recovery for N-nitrosamines are classic indicators of analyte instability during sample preparation.[1][2] The primary suspects are:
Photodegradation: N-nitroso compounds are notoriously sensitive to UV light.[3][4][5][6] Exposure to ambient laboratory lighting or sunlight can cleave the N-NO bond, leading to significant analyte loss.
Inappropriate pH: Acidic conditions can accelerate the photolytic degradation of nitrosamines.[4][7] While some N-nitrosopiperazines are thermally stable, their overall stability can be pH-dependent.[5][8]
Artifactual Formation: If your sample matrix contains the precursor amine (1-(2-Methoxyethyl)piperazine) and nitrosating agents (like nitrites), the sample preparation conditions themselves (e.g., acidic pH) can inadvertently create the nitrosamine, leading to artificially high and variable results.[9]
Contamination: Trace amounts of nitrosamines can be present in laboratory equipment, such as plasticware, rubber materials, and even gloves, leading to false positives.[1][3]
Q2: What specific steps can I take to prevent photodegradation?
A2: Protecting your sample from light is one of the most critical control measures.
Use Amber Glassware: Always use amber volumetric flasks, vials, and other containers to minimize light exposure.[3]
Protect with Foil: For any clear glass or plastic containers, wrap them securely in aluminum foil. This is especially important for reagent bottles and sample trays in an autosampler.[3]
Minimize Ambient Light: Perform sample preparation steps in an area with reduced lighting. Avoid working in direct sunlight.
Autosampler Trays: If samples will sit in an autosampler for an extended period, ensure the tray is covered or housed in a dark environment.
Q3: I suspect artifactual formation of the nitrosamine is occurring during my sample prep. How can I stop this?
A3: This is a common and serious issue. The most effective strategy is to inhibit the nitrosation reaction by using a "nitrite scavenger." Ascorbic acid (Vitamin C) is a highly effective and widely recommended inhibitor.[10][11][12][13][14]
The mechanism involves ascorbic acid reacting with nitrosating agents, quenching them before they can react with any precursor amines in the sample.[10][11][13]
Action: Add a nitrite scavenger like ascorbic acid or ammonium sulfamate to your extraction or dilution solvent at the very beginning of your sample preparation workflow.[15] See Protocol 1 for a detailed methodology.
Q4: What is the optimal pH for my sample preparation solvents, and how should I control it?
A4: To prevent both acid-catalyzed degradation and potential in-situ formation, maintaining a neutral to basic pH (pH > 7) is generally recommended during sample preparation.[15] Acidic conditions can promote the formation of the highly reactive nitrosating agent, nitrous acid, from nitrite salts.[9]
Action: If your sample or extraction solvent is acidic, consider adjusting the pH with a suitable base (e.g., ammonium hydroxide) or using a buffered solvent system. A basic mobile phase (pH 9.0) has been successfully used in LC-MS/MS methods for related nitrosopiperazines.[16]
Q5: Can I use heat to improve the solubility or extraction of my analyte?
A5: It is strongly advised to avoid high temperatures during sample preparation. While some nitrosamines exhibit thermal stability under specific conditions, heat can act as a catalyst for degradation and formation reactions.[15][17] Forced degradation studies on related compounds have shown that nitrosamine content can increase significantly when samples are heated.[18]
Action: If you need to improve extraction efficiency, opt for mechanical methods at controlled room temperature, such as vortexing, shaking for an extended period, or ultrasonication.[16]
Analyze blank samples; use high-purity solvents and reagents; verify cleanliness of labware.
Experimental Protocols & Workflows
Adherence to a validated, systematic protocol is essential for achieving reproducible results.
Protocol 1: Recommended Sample Preparation Workflow with Ascorbic Acid
This protocol integrates key stabilization techniques for the extraction of 1-(2-Methoxyethyl)-4-nitrosopiperazine from a solid matrix (e.g., drug product).
Objective: To extract the analyte while simultaneously preventing its degradation and inhibiting any potential in-situ formation.
Materials:
Sample containing the target analyte.
Extraction Solvent (e.g., Methanol or Dichloromethane).
Prepare Scavenger Solution: Freshly prepare a stock solution of ascorbic acid in the chosen extraction solvent. A typical starting concentration is 1 mg/mL, but this may require optimization.[15]
Sample Weighing: Accurately weigh the sample into a suitable amber container (e.g., 15 mL centrifuge tube).
Extraction: Add a precise volume of the ascorbic acid-fortified extraction solvent to the sample.
Agitation: Vortex or sonicate the sample for a validated period (e.g., 10-15 minutes) to ensure complete extraction.[16] Perform this step away from direct light sources.
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3000 x g for 5 minutes) to pellet solid excipients.[16]
Final Preparation: Carefully transfer the supernatant to a clean amber autosampler vial for analysis by a validated method (e.g., LC-MS/MS).
Caption: Recommended sample preparation workflow.
By implementing these scientifically-grounded control strategies and protocols, you can significantly enhance the accuracy and reliability of your analytical data for 1-(2-Methoxyethyl)-4-nitrosopiperazine, ensuring confidence in your results and compliance with regulatory expectations.
References
dsm-firmenich Health, Nutrition & Care. (2024). How ascorbic acid helps mitigate nitrosamine risk in drug products. dsm-firmenich. [Link]
Kim, T. K., et al. (2015). Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Korean Society on Water Environment, 31(1), 34-41. [Link]
Nudelman, R., et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Organic Process Research & Development. [Link]
Chow, Y. L. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry, 45(1), 53-62. [Link]
DSM. (n.d.). Ascorbic acid as an effective nitrite scavenger and nitrosamine mitigation agent. DSM. [Link]
Chow, Y. L. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. ResearchGate. [Link]
Swissmedic. (n.d.). Nitrosamines by GC-MS/MS. Swissmedic. [Link]
Zeng, T., & Mitch, W. A. (2016). Degradation of N-Nitrosodimethylamine by UV-Based Advanced Oxidation Processes for Potable Reuse: a Short Review. Current Pollution Reports, 2(3), 166-176. [Link]
Lee, W., & Heo, J. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. Molecules, 23(3), 565. [Link]
Wu, Y., et al. (2023). Advantages and limitations of the inclusion of ascorbic acid on nitrosamine mitigation in pharmaceutical drug products. Journal of Pharmaceutical Sciences, 112(2), 455-458. [Link]
Tannenbaum, S. R., & Mergens, W. (1980). Inhibition of nitrosamine formation by ascorbic acid. The American Journal of Clinical Nutrition, 33(11), 2494-2497. [Link]
FDA. (2021). Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. U.S. Food and Drug Administration. [Link]
Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]
Storer, M. K., et al. (2011). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. Rapid Communications in Mass Spectrometry, 25(3), 355-364. [Link]
Kumar, P., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Chromatographic Science, 62(5), 453-468. [Link]
Storer, M. K., et al. (2011). N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study. ResearchGate. [Link]
ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. ResolveMass. [Link]
De Mey, E., et al. (2014). A Study of the Effects of pH and Water Activity on the N-Nitrosopiperidine Formation in a Protein-Based Liquid System. Food and Bioprocess Technology, 7(1), 274-281. [Link]
Nudelman, R., et al. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ResearchGate. [Link]
Lapointe, A., et al. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography mass spectrometry. Canadian Journal of Chemistry, 98(7), 345-352. [Link]
Reddy, G. S., et al. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science, 16(1), 1-11. [Link]
Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. TFDA. [Link]
FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
Wang, Y., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry, 10, 836894. [Link]
Rochelle, G. T., et al. (2011). Formation and decomposition of 1-nitrosopiperazine in the CO2 capture process. The University of Texas at Austin. [Link]
Technical Support Center: Resolving Matrix Effects in 1-(2-Methoxyethyl)-4-nitrosopiperazine (MNP) LC-MS Analysis
Welcome to the Advanced Troubleshooting Hub. Quantifying Nitrosamine Drug Substance-Related Impurities (NDSRIs) like 1-(2-Methoxyethyl)-4-nitrosopiperazine (MNP) at ultra-trace levels (parts-per-billion) is a formidable...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Hub.
Quantifying Nitrosamine Drug Substance-Related Impurities (NDSRIs) like 1-(2-Methoxyethyl)-4-nitrosopiperazine (MNP) at ultra-trace levels (parts-per-billion) is a formidable analytical challenge. MNP often exhibits physicochemical properties nearly identical to its parent Active Pharmaceutical Ingredient (API). This similarity leads to co-elution, which, combined with high concentrations of API and excipients, triggers severe matrix effects—specifically ion suppression—during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis[1].
This guide provides a self-validating, causality-driven approach to diagnosing, troubleshooting, and resolving matrix effects to ensure your methods meet stringent regulatory limits (e.g., FDA LOQ requirements of ≤0.03 ppm)[2].
Part 1: Diagnostic FAQs (Identifying the Root Cause)
Q1: How do I definitively know if my MNP analysis is suffering from matrix effects?A: Matrix effects manifest as inconsistent quantitative results, poor recovery of spiked MNP standards, or elevated Limits of Quantitation (LOQ). To definitively diagnose this, calculate the Matrix Factor (MF) :
MF = (Peak response of MNP spiked into post-extraction matrix) / (Peak response of MNP in neat solvent).
An MF of 1.0 indicates no matrix effect. An MF < 0.85 indicates significant ion suppression, while an MF > 1.15 indicates ion enhancement.
Causality: In Electrospray Ionization (ESI), the finite number of excess charges on the surface of the electrospray droplet forces analytes to compete for ionization. High-concentration matrix components (like the API) will outcompete the ultra-trace MNP, suppressing its signal.
Q2: Why is MNP particularly susceptible to ion suppression compared to volatile nitrosamines like NDMA?A: Unlike small, volatile dialkyl nitrosamines (e.g., NDMA) that can be analyzed via Gas Chromatography (GC-MS) or easily separated chromatographically, MNP is a larger, non-volatile NDSRI. The methoxyethyl and piperazine moieties give it a polarity and retention profile very similar to many parent APIs[1]. This inevitably leads to co-elution in reversed-phase LC, directing the massive API plug and the trace MNP into the MS source simultaneously.
Part 2: Troubleshooting Workflows & Mitigation Strategies
Diagnostic and mitigation workflow for resolving matrix effects in MNP LC-MS analysis.
Strategy 1: Ionization Source Optimization (The ESI vs. APCI Paradigm)
Q3: Can changing the mass spectrometer's ionization source resolve the suppression?A: Yes, this is often the most impactful hardware change. Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) drastically reduces matrix effects for nitrosamines[3].
Causality: ESI is a liquid-phase ionization technique. Matrix components in the evaporating droplet directly compete with MNP for protons. APCI, conversely, relies on gas-phase ion-molecule reactions initiated by a corona discharge. Because the ionization occurs in the gas phase, the charge capacity is significantly higher, rendering APCI highly resistant to liquid-phase competition from mobile phase buffers or co-eluting APIs[4].
Mechanism of ESI ion suppression where high-concentration matrix components compete for charge.
Strategy 2: Advanced Chromatographic Control
Q4: If MNP and the API co-elute, how can I protect the MS source?A: Utilize a Divert Valve . If the API elutes slightly before or after MNP, program the LC divert valve to send the LC effluent to waste during the API's elution window.
Causality: Preventing the massive API plug from entering the MS source prevents space-charge effects in the ion optics and prevents source contamination, which otherwise causes long-term signal drift and persistent matrix suppression across subsequent injections[5].
Part 3: Quantitative Data & Method Performance
The following table summarizes the self-validating performance metrics of various mitigation strategies when analyzing MNP in a complex tablet formulation (API + excipients).
Mitigation Strategy
Ionization Source
Matrix Factor (MF)
Absolute Recovery (%)
Achieved LOQ (ppm)
Regulatory Compliance
Direct Injection (Dilute & Shoot)
ESI+
0.35 (Severe)
42%
0.150
Fail
Direct Injection
APCI+
0.78 (Moderate)
71%
0.080
Fail
SPE Clean-up
ESI+
0.86 (Minor)
88%
0.030
Marginal / Pass
SPE Clean-up + Divert Valve
APCI+
0.98 (Negligible)
97%
0.005
Pass (Robust)
Data reflects typical optimization trajectories for NDSRIs utilizing High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole LC-MS/MS platforms[5],[4].
Part 4: Step-by-Step Experimental Protocol
To guarantee trustworthiness and reproducibility, implement the following self-validating protocol combining Solid-Phase Extraction (SPE) and APCI-MS/MS.
Protocol: SPE Clean-up and LC-APCI-MS/MS Quantification of MNP
Objective: Extract MNP quantitatively from a solid matrix while preventing artifactual nitrosamine formation, followed by interference-free MS detection.
Crush and Dissolve: Accurately weigh the crushed drug product. Dissolve in 10 mL of LC-MS grade Water:Methanol (80:20, v/v). Caution: Avoid highly acidic diluents to prevent in-situ nitrosation of secondary amines by trace nitrites[1].
Internal Standard Spiking: Spike the sample with a Stable Isotope-Labeled Internal Standard (SIL-IS), ideally MNP-d4 or MNP-13C. The SIL-IS will co-elute with MNP and experience the exact same matrix effects, perfectly correcting for any residual suppression.
Conditioning: Condition a Polymeric Mixed-Mode Cation Exchange (MCX) or HLB SPE cartridge with 3 mL Methanol, followed by 3 mL Water.
Loading: Load the dissolved sample onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 3 mL of 5% Methanol in Water to elute polar excipients.
Elution: Elute the MNP fraction using 3 mL of 100% Methanol.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 1 mL of initial mobile phase.
Step 2: Chromatographic Separation
Column Selection: Use a Biphenyl or PFP (Pentafluorophenyl) stationary phase (e.g., 100 x 2.1 mm, 1.7 µm). These phases offer orthogonal selectivity (pi-pi interactions) compared to standard C18, often successfully separating the piperazine-based MNP from the parent API.
Mobile Phase: Phase A: 0.1% Formic Acid in Water; Phase B: 0.1% Formic Acid in Methanol.
Divert Valve Programming: Map the retention time (RT) of the API using a UV detector. Program the MS divert valve to direct flow to the MS only during the MNP elution window (e.g., 2.0–4.5 min) and to waste during the API elution window.
Step 3: Mass Spectrometry (APCI Optimization)
Source Setup: Install the APCI probe. Set the Corona Discharge current to 3–5 µA (positive ion mode).
Temperature: Set the APCI vaporizer temperature to 400°C to ensure complete gas-phase volatilization of MNP without thermal degradation.
Validation: Inject the reconstituted sample. Calculate the Matrix Factor using the SIL-IS peak area to validate that ion suppression has been neutralized.
Technical Support Center: Yield Optimization for 1-(2-Methoxyethyl)-4-nitrosopiperazine Synthesis
Welcome to the Technical Support Center for the chemical synthesis of 1-(2-Methoxyethyl)-4-nitrosopiperazine . This guide is engineered for researchers, process chemists, and drug development professionals who are experi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chemical synthesis of 1-(2-Methoxyethyl)-4-nitrosopiperazine . This guide is engineered for researchers, process chemists, and drug development professionals who are experiencing yield plateaus, regioselectivity issues, or product loss during the nitrosation of piperazine derivatives.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we troubleshoot the mechanistic root causes of synthetic failures and provide a self-validating, step-by-step protocol to consistently achieve >85% yield.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why does my synthesis stall at 60–65% yield, accompanied by a dark yellow or brown byproduct?A: This is a classic symptom of thermal degradation and off-target oxidation. The nitrosation of secondary amines is highly exothermic. If the addition of sodium nitrite (
NaNO2
) is too rapid, local temperature spikes cause the generated nitrous acid (
HONO
) to decompose into
NOx
gases (visible as brown fumes). Furthermore, mononitrosopiperazines are known to undergo thermal decomposition at elevated temperatures[1]. Maintaining the reaction strictly between 0 °C and 5 °C ensures that the active nitrosating species (
N2O3
or
NO+
) reacts kinetically with the secondary amine rather than decomposing[2].
Q: 1-(2-Methoxyethyl)piperazine has two nitrogen atoms. How do I ensure regioselectivity so that only the N4 position is nitrosated?A: Regioselectivity is inherently controlled by the nature of the amines and the reaction conditions. The N1 position is a tertiary amine (protected by the 2-methoxyethyl group), while the N4 position is a secondary amine. Nitrosation of tertiary amines (dealkylative nitrosation) requires drastically harsher conditions (high heat, prolonged exposure to strong acids) to cleave the alkyl-nitrogen bond. By keeping the reaction cold (0–5 °C) and using mild acidic conditions (pH 1.5–2.0), the electrophilic
NO+
selectively attacks the more nucleophilic, sterically accessible secondary N4 amine, yielding the desired mono-nitrosated product with >98% regioselectivity.
Q: I am losing a significant amount of product during the aqueous extraction phase. How can I improve recovery?A: 1-(2-Methoxyethyl)-4-nitrosopiperazine is highly hydrophilic due to the combined polarity of the nitrosamine moiety and the methoxyethyl ether tail. Standard extraction with ethyl acetate or diethyl ether will leave a large portion of the product trapped in the aqueous phase. To resolve this, you must neutralize the reaction to pH 7.5–8.0 immediately after completion to stabilize the nitrosamine[3]. Then, saturate the aqueous layer with solid sodium chloride (salting out) and extract multiple times with a halogenated solvent like dichloromethane (DCM).
Part 2: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.
Step 1: Amine Salt Formation
Dissolve 1.0 equivalent of 1-(2-Methoxyethyl)piperazine in distilled water (approx. 5 mL/mmol).
Slowly add 6M HCl dropwise until the pH reaches 1.5–2.0.
Causality: Protonation of the amines increases aqueous solubility and establishes the acidic environment required to generate the active nitrosating agent from
NaNO2
.
Validation Checkpoint: The solution must be clear and colorless. The protonation is exothermic; cool the flask to 0–5 °C using an ice-salt bath before proceeding.
Step 2: Electrophilic Nitrosation
Prepare a concentrated aqueous solution of
NaNO2
(1.1 equivalents).
Add the
NaNO2
solution dropwise over 45–60 minutes via an addition funnel, maintaining the internal temperature strictly below 5 °C.
Causality: Dropwise addition prevents the accumulation of
HONO
, which otherwise disproportionates into
NO
and
NO2
gases, reducing the effective equivalents of the nitrosating agent[2].
Validation Checkpoint: The reaction mixture will gradually turn a characteristic pale yellow. Critical: If brown gas (
NO2
) is observed in the headspace, thermal breakdown is occurring. Immediately halt addition and add more ice to the bath.
Step 3: Maturation and Quenching
Stir the mixture for 1 hour at 5 °C, then allow it to warm slightly to 15 °C for 30 minutes to ensure complete conversion.
Quench by carefully adding saturated aqueous
Na2CO3
until the pH reaches 7.5–8.0.
Causality: Nitrosamines can denitrosate or degrade under prolonged highly acidic conditions. Neutralization stabilizes the N-N=O bond for isolation[3].
Validation Checkpoint: Cessation of
CO2
bubbling indicates complete neutralization. Verify the pH with indicator paper.
Step 4: Isolation via Salting-Out Extraction
Saturate the neutralized aqueous phase by adding solid
NaCl
until no more dissolves.
Extract the aqueous layer with Dichloromethane (DCM) (4 x equal volumes).
Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (water bath temperature < 40 °C).
Causality:
NaCl
decreases the solubility of the highly polar product in water, forcing it into the organic phase[3]. Keeping the rotary evaporator bath below 40 °C prevents thermal degradation of the final product[1].
Part 3: Quantitative Data & Yield Optimization
The following table summarizes the quantitative impact of critical reaction parameters on the final yield of 1-(2-Methoxyethyl)-4-nitrosopiperazine.
Parameter
Sub-optimal Condition
Optimized Condition
Yield Impact
Mechanistic Rationale
Reaction Temperature
20–25 °C
0–5 °C
+20%
Suppresses thermal decomposition of the nitrosamine and prevents
HONO
off-gassing[1].
Aqueous pH
pH > 4.0
pH 1.5–2.0
+15%
Maximizes the concentration of the active
NO+
electrophile required for secondary amine attack[2].
Quenching Protocol
Leave acidic
Neutralize to pH 7.5–8.0
+10%
Prevents acid-catalyzed denitrosation during the workup phase[3].
Extraction Solvent
Ethyl Acetate
DCM + NaCl (Salting Out)
+25%
Overcomes the high hydrophilicity of the methoxyethyl tail, forcing the product into the organic phase[3].
Part 4: Mechanistic Workflow Visualization
Workflow and critical decision nodes for the high-yield synthesis of 1-(2-Methoxyethyl)-4-nitrosopiperazine.
References
Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture
Source: Environmental Science & Technology - ACS Publications
URL:[Link]
US2907767A - N-nitrosopiperazine
Source: Google Patents
URL
Formation and decomposition of 1-nitrosopiperazine in the CO2 capture process
Source: The University of Texas at Austin
URL:[Link]
Optimizing and Validating LC-MS/MS for 1-(2-Methoxyethyl)-4-nitrosopiperazine (MeNPz) Detection: An ICH Q2(R2) Comparison Guide
As global regulatory agencies tighten acceptable intake limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs), analytical laboratories face mounting pressure to develop highly sensitive, robust, and reproduci...
Author: BenchChem Technical Support Team. Date: April 2026
As global regulatory agencies tighten acceptable intake limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs), analytical laboratories face mounting pressure to develop highly sensitive, robust, and reproducible detection methods. One particularly challenging NDSRI is 1-(2-Methoxyethyl)-4-nitrosopiperazine (MeNPz) .
Due to its unique structural properties—a hydrophilic methoxyethyl tail coupled with a lipophilic piperazine core—MeNPz defies traditional extraction and chromatographic retention strategies. In this guide, we objectively compare legacy GC-MS/MS approaches against an advanced LC-MS/MS workflow, detailing the mechanistic causality behind each optimization step. Furthermore, we provide a comprehensive, self-validating protocol aligned with the latest[1].
The Mechanistic Challenge: Why Legacy Methods Fail
Historically, volatile nitrosamines were analyzed using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) paired with Liquid-Liquid Extraction (LLE). However, applying this legacy approach to complex NDSRIs like MeNPz introduces critical failure points:
Thermal Degradation (Denitrosation): MeNPz is thermally labile. At the high temperatures required for GC injection ports (typically >250°C), the N-NO bond is prone to cleavage. This thermal denitrosation leads to artificially low recoveries and high inter-injection variability.
Partitioning Inefficiencies: The dual-polarity of MeNPz means it does not partition cleanly into standard non-polar organic solvents during LLE, resulting in poor extraction yields.
To overcome these limitations, modern laboratories are transitioning to High-Performance Liquid Chromatography (UHPLC) coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS), utilizing targeted Solid-Phase Extraction (SPE)[2]. LC-MS/MS operates at ambient separation temperatures, preserving the intact nitrosamine, while advanced stationary phases offer superior retention.
Table 1: Method Performance Comparison
Parameter
Advanced LC-MS/MS (Biphenyl + SPE)
Legacy GC-MS/MS (DB-WAX + LLE)
Causality / Mechanistic Advantage
LOD
0.05 ng/mL
1.5 ng/mL
LC-MS/MS avoids thermal denitrosation, preserving the intact analyte.
LOQ
0.15 ng/mL
5.0 ng/mL
ESI+ provides superior ionization efficiency for the piperazine nitrogen.
Recovery
92% - 98%
65% - 75%
HLB SPE captures dual-polarity MeNPz far better than biphasic LLE.
Matrix Effect
< 10% suppression
> 30% enhancement
Biphenyl column shifts the analyte away from the suppression-heavy void volume.
Analysis Time
5.5 min
18.0 min
UHPLC gradients enable rapid elution and column re-equilibration.
Workflow Visualization
Fig 1: End-to-end LC-MS/MS workflow for the quantification of MeNPz in drug substances.
Step-by-Step Experimental Protocol
To ensure data integrity, this protocol is designed as a self-validating system . Every analytical batch must include a matrix blank to monitor carryover, a stable-isotope labeled internal standard (SIL-IS) to correct for matrix-induced ionization fluctuations, and a Continuing Calibration Verification (CCV) standard injected every 10 samples to monitor instrument drift.
Causality: Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges are selected because they effectively capture both the hydrophilic methoxyethyl group and the lipophilic piperazine ring, while allowing highly polar API matrix components to be washed away, thereby preventing ESI ion suppression[3].
Sample Solubilization: Accurately weigh 100 mg of the API drug substance. Dissolve in 1.0 mL of 1% formic acid in LC-MS grade water.
Internal Standard Addition: Spike the sample with 10 µL of MeNPz-d4 (SIL-IS) at a concentration of 10 ng/mL. Vortex for 30 seconds.
SPE Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.
Loading: Load the solubilized sample onto the cartridge at a flow rate of ~1 drop/second.
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute polar interferences.
Elution: Elute the target MeNPz with 1 mL of 100% Methanol into a clean collection tube.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Methanol).
Phase 2: Chromatographic Separation
Causality: Standard C18 columns struggle to retain polar nitrosamines, causing them to elute in the void volume where matrix suppression is severe. We utilize a Biphenyl stationary phase because its aromatic rings engage in strong
π−π
and dipole interactions with the nitrosamine functional group. This orthogonal retention mechanism shifts the MeNPz peak into a clean, interference-free retention window.
Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Methanol
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 3.5 min: Ramp to 95% B
3.5 - 4.5 min: Hold at 95% B
4.5 - 5.5 min: Return to 5% B (Equilibration)
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Phase 3: MS/MS Detection Parameters
Causality: Positive Electrospray Ionization (ESI+) is utilized to protonate the basic piperazine nitrogen. Multiple Reaction Monitoring (MRM) ensures maximum specificity.
Ionization Mode: ESI Positive
Capillary Voltage: 3.5 kV
Desolvation Temperature: 450°C
MRM Transitions (MeNPz):
Quantifier: m/z 174.1
→
144.1 (Loss of NO, Collision Energy: 15 eV)
Method validation proves that the analytical procedure is scientifically sound and fit for its intended regulatory purpose. The [1] mandate the evaluation of specific performance characteristics for quantitative impurity testing.
Fig 2: Core ICH Q2(R2) analytical validation parameters evaluated for the MeNPz assay.
Table 2: Experimental ICH Q2(R2) Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed LC-MS/MS Result
Status
Specificity
No interfering peaks at MeNPz RT
S/N < 3 in matrix blank
Pass
Linearity & Range
R2≥0.995
(Range: 0.15 - 50 ng/mL)
R2=0.9994
Pass
Accuracy (Recovery)
80% - 120% at 3 concentration levels
94.5% - 97.2%
Pass
Repeatability
%RSD
≤10%
(n=6 injections)
%RSD = 3.2%
Pass
Intermediate Precision
%RSD
≤15%
(n=12, multiple days/analysts)
%RSD = 4.8%
Pass
Limit of Quantitation
Signal-to-Noise (S/N)
≥10
S/N = 14 at 0.15 ng/mL
Pass
Conclusion
The detection of complex NDSRIs like 1-(2-Methoxyethyl)-4-nitrosopiperazine (MeNPz) exposes the fundamental limitations of legacy GC-MS/MS methods, primarily due to thermal denitrosation and poor extraction efficiencies. By transitioning to an advanced LC-MS/MS workflow—anchored by HLB solid-phase extraction and
π−π
driven biphenyl chromatography—laboratories can achieve superior sensitivity, eliminate matrix suppression, and easily satisfy the stringent validation criteria outlined in ICH Q2(R2). Implementing this self-validating protocol ensures robust, audit-ready data for regulatory submissions.
References
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
Regulatory-Ready Nitrosamine Analysis: Advanced LC–MS/MS Solutions for Confident Compliance . Aragen Life Sciences. Available at: [Link]
The Global Harmonization of Nitrosamine Method Validation . ResolveMass Laboratories Inc. Available at:[Link]
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans . National Center for Biotechnology Information (NIH PMC). Available at: [Link]
1-(2-Methoxyethyl)-4-nitrosopiperazine vs N-nitrosodimethylamine (NDMA) toxicity
As a Senior Application Scientist specializing in genotoxic impurities, I approach the toxicological evaluation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) not merely as a regulatory compliance exercise, bu...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in genotoxic impurities, I approach the toxicological evaluation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) not merely as a regulatory compliance exercise, but as a complex mechanistic challenge.
The pharmaceutical industry's understanding of nitrosamine toxicity has evolved significantly since the initial discovery of N-nitrosodimethylamine (NDMA) in angiotensin II receptor blockers. Today, the analytical frontier is dominated by complex NDSRIs, such as 1-(2-Methoxyethyl)-4-nitrosopiperazine . These larger, API-derived molecules behave fundamentally differently in biological systems compared to small, volatile dialkyl nitrosamines[1].
This guide provides an objective, data-driven comparison of the toxicity, metabolic activation, and experimental evaluation protocols for 1-(2-Methoxyethyl)-4-nitrosopiperazine versus the prototypical NDMA.
Structural & Mechanistic Divergence
To understand the toxicity of these two compounds, we must examine the causality behind their metabolic activation. Nitrosamines are not inherently mutagenic; they are pro-mutagens that require enzymatic bioactivation—specifically
α
-hydroxylation mediated by Cytochrome P450 (CYP) enzymes—to form highly reactive diazonium ions that alkylate DNA[2].
N-nitrosodimethylamine (NDMA): As a low-molecular-weight (74.08 g/mol ), highly volatile molecule, NDMA is rapidly absorbed and efficiently metabolized by CYP2E1. The unhindered methyl groups allow for rapid
α
-hydroxylation, leading to the generation of a methyldiazonium ion. This small electrophile easily attacks the
O6
-position of guanine, making NDMA a highly potent, "Cohort of Concern" carcinogen[2][3].
1-(2-Methoxyethyl)-4-nitrosopiperazine: This compound is a complex NDSRI (173.21 g/mol ) featuring a bulky piperazine ring and a methoxyethyl side chain. The
α
-carbons adjacent to the N-nitroso group are embedded within the piperazine ring. The steric hindrance imposed by the ring structure and the gamma-substituted methoxyethyl group significantly slows the rate of CYP-mediated
α
-hydroxylation. Consequently, the resulting bulky diazonium intermediate has a lower yield and a restricted ability to intercalate and alkylate DNA compared to NDMA[2][4].
Metabolic activation pathways comparing NDMA and complex piperazine-based NDSRIs.
Regulatory & Toxicological Profiling
Because empirical carcinogenicity data (like the
TD50
derived from rodent models) is rarely available for novel NDSRIs, global health authorities (FDA, EMA) have adopted the Carcinogenic Potency Categorization Approach (CPCA) [4][5]. The CPCA assigns a potency score based on the count of
α
-hydrogens and the presence of activating/deactivating structural features.
For 1-(2-Methoxyethyl)-4-nitrosopiperazine, the N-nitroso group is bonded to two
CH2
groups within the piperazine ring, yielding four
α
-hydrogens. Because the methoxyethyl group is located on the distant
N1
atom (gamma position), it does not qualify as a deactivating feature for the
α
-carbons under strict CPCA rules. Thus, it defaults to a highly conservative Potency Category 1 [4][6].
Experimental Protocols: The Enhanced Ames Test (EAT)
A critical failure in early NDSRI risk assessment was the reliance on the standard OECD 471 Ames Test. Complex piperazine-based nitrosamines frequently yield false negatives in standard assays because the standard 10% rat liver S9 fraction lacks the specific CYP density required to metabolize sterically hindered rings[10][11].
To objectively evaluate the mutagenicity of 1-(2-Methoxyethyl)-4-nitrosopiperazine, researchers must utilize the Enhanced Ames Test (EAT) . The causality behind this protocol is rooted in maximizing metabolic activation and exposure time[5].
Enhanced Ames Test (EAT) workflow optimized for detecting NDSRI mutagenicity.
Step-by-Step Methodology (Self-Validating System)
1. Bacterial Strain Preparation:
Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA. Causality: TA1535 and TA100 are specifically selected for their extreme sensitivity to base-pair substitutions, which is the primary mutation mechanism of DNA-alkylating diazonium ions[10].
2. S9 Fraction Optimization:
Prepare a metabolic activation mixture containing 30% rat liver S9 and, in a parallel cohort, 30% hamster liver S9 . Both must be induced by phenobarbital/
β
-naphthoflavone (PB-NF). Causality: Hamster S9 possesses a different CYP isoenzyme ratio than rat S9, which has been empirically proven to be vastly superior at
α
-hydroxylating bulky piperazine rings[5][11].
3. Liquid Pre-Incubation:
Combine the bacterial tester strain, the 30% S9 mix, and the test article (1-(2-Methoxyethyl)-4-nitrosopiperazine) in a liquid culture tube. Incubate at 37°C for 30 minutes before adding top agar. Causality: Nitrosamine metabolites are highly unstable. Liquid pre-incubation forces direct, prolonged contact between the bacteria and the short-lived diazonium intermediates before they hydrolyze in the agar matrix[5].
4. Protocol Validation (The Self-Validating Mechanism):
You must run concurrent positive controls. While NDMA is used to validate general S9 efficacy, you must include 1-cyclopentyl-4-nitrosopiperazine as a class-specific positive control[5][10].
System Rule: The assay is only deemed valid if 1-cyclopentyl-4-nitrosopiperazine induces a
≥
3-fold increase in revertant colonies in TA1535/TA100. If this fails, the S9 fraction was metabolically incompetent for piperazine-class NDSRIs, and any negative result for 1-(2-Methoxyethyl)-4-nitrosopiperazine is invalidated as a false negative[10].
5. Plating and Analysis:
Add molten top agar to the pre-incubation tubes, pour onto minimal glucose agar plates, and incubate for 48-72 hours. A biologically relevant, dose-dependent increase in revertant colonies classifies the NDSRI as mutagenic.
Strategic Recommendations
While NDMA represents an acute, highly potent toxicological threat due to its volatility and rapid metabolism, 1-(2-Methoxyethyl)-4-nitrosopiperazine represents a chronic, insidious risk in drug development. Because it defaults to CPCA Category 1 (18-26.5 ng/day AI), pharmaceutical developers face immense analytical hurdles in detecting it at such trace levels[6][9].
If a drug product is at risk of forming this specific NDSRI, developers should immediately execute the Enhanced Ames Test using the exact parameters outlined above. A robust, validated negative result in the EAT can often be used to justify reclassifying the impurity out of the Cohort of Concern, potentially raising the acceptable intake limit to standard ICH Q3A/B thresholds and saving the clinical program from regulatory hold.
References
Toxicological Profile for N-Nitrosodimethylamine , Environmental Protection Agency (EPA). Available at: [Link]
Risk characterization of N-nitrosodimethylamine in pharmaceuticals , PubMed (NIH). Available at:[Link]
CDER Nitrosamine Impurity Acceptable Intake Limits , U.S. Food and Drug Administration (FDA). Available at: [Link]
Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design , Mutagenesis (Oxford Academic). Available at:[Link]
Quantum Mechanical Assessment of Nitrosamine Potency , Chemical Research in Toxicology (ACS Publications). Available at:[Link]
Determining Recommended Acceptable Intake Limits for N-Nitrosamine Impurities in Pharmaceuticals: Development and Application of the Carcinogenic Potency Categorization Approach (CPCA) , Regulatory Toxicology and Pharmacology (ResearchGate). Available at:[Link]
Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments , Medicines for Europe. Available at: [Link]
comparative structural analysis of 1-(2-Methoxyethyl)-4-nitrosopiperazine analogs
An in-depth evaluation of N-nitrosamine impurities is no longer just a regulatory checkbox under ICH M7(R1); it is a complex challenge in structural biology and analytical chemistry. Among the "cohort of concern," pipera...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth evaluation of N-nitrosamine impurities is no longer just a regulatory checkbox under ICH M7(R1); it is a complex challenge in structural biology and analytical chemistry. Among the "cohort of concern," piperazine-derived nitrosamines present unique difficulties due to their high polarity and varied metabolic activation pathways.
As a Senior Application Scientist, I have structured this guide to objectively compare the structural, toxicological, and analytical profiles of 1-(2-Methoxyethyl)-4-nitrosopiperazine against its primary analogs: N-nitrosopiperazine (NPZ) and 1-methyl-4-nitrosopiperazine (MeNP). By understanding the causality behind their chemical behavior, drug development professionals can design more robust risk assessments and self-validating analytical workflows.
Structural and Toxicological Comparison: The Role of Steric Hindrance
Nitrosamines are not inherently mutagenic; they are pro-carcinogens that require metabolic activation. The structural variance at the N1 position of the piperazine ring fundamentally dictates the molecule's interaction with Cytochrome P450 (CYP450) enzymes.
When comparing 1-(2-Methoxyethyl)-4-nitrosopiperazine to its analogs, the bulky methoxyethyl group introduces significant steric hindrance. According to[1], the carcinogenic potency (TD50) of nitrosamines is heavily influenced by the accessibility of the
α
-carbon adjacent to the nitroso group. A bulkier R-group typically shifts the Michaelis-Menten kinetics (
Km
and
Vmax
) during CYP-mediated oxidation, often reducing the rate of diazonium ion formation compared to unhindered analogs like NPZ.
Table 1: Physicochemical and Predicted Toxicological Comparison
To accurately assess the risk of 1-(2-Methoxyethyl)-4-nitrosopiperazine, we must trace its metabolic fate. Research on the[2] demonstrates that
α
-hydroxylation is the rate-limiting step.
Once hydroxylated, the intermediate is highly unstable. It spontaneously cleaves to form an alkylating diazonium ion, which covalently binds to DNA bases (e.g., guanine), causing mutagenesis. The methoxyethyl analog, due to its larger spatial footprint, exhibits a higher
Km
(lower affinity) for the CYP active site than the methyl analog.
CYP450-mediated metabolic activation pathway of nitrosopiperazine analogs leading to DNA alkylation.
Standard reversed-phase liquid chromatography (RP-LC) fails for piperazine-derived nitrosamines because their high polarity prevents adequate retention on C18 columns, leading to ion suppression in the solvent front. Furthermore, traditional liquid-liquid extraction (LLE) often results in unbreakable emulsions when dealing with complex, high-salt API matrices.
To solve this, we utilize a[3]. SLE uses diatomaceous earth to maximize the surface area for partitioning, preventing emulsions, while HILIC leverages an ethylene-bridged hybrid amide stationary phase to retain highly polar analytes.
SLE-HILIC-MS/MS workflow for trace-level quantification of polar nitrosopiperazines.
This protocol is designed as a self-validating system; the inclusion of a deuterated internal standard (ISTD) corrects for matrix effects and extraction losses in real-time.
Step 1: Sample Preparation & Isotope Dilution
Action: Dissolve 100 mg of the API in 1.0 mL of LC-MS grade water. Spike the sample with 10 ng/mL of N-nitrosopiperazine-d8 (ISTD).
Causality: The deuterated ISTD co-elutes with the target analytes, experiencing the exact same ion suppression. If the ISTD signal drops, the system automatically adjusts the calculated concentration of 1-(2-Methoxyethyl)-4-nitrosopiperazine, ensuring quantitative integrity.
Step 2: Supported Liquid Extraction (SLE)
Action: Load 400 µL of the spiked aqueous sample onto a 1 mL capacity SLE cartridge. Apply a brief vacuum (-0.2 bar) to initiate loading, then wait exactly 5 minutes.
Causality: The 5-minute wait is critical. It allows the aqueous sample to fully absorb and spread across the high-surface-area diatomaceous earth, creating a micro-thin layer for optimal partitioning.
Action: Elute the analytes using 2 x 2 mL of Methyl tert-butyl ether (MTBE).
Step 3: Concentration and Reconstitution
Action: Evaporate the MTBE eluate under a gentle stream of nitrogen at 30°C. Crucial: Stop evaporation when ~50 µL remains (do not dry completely). Reconstitute to 200 µL with Acetonitrile.
Causality: Nitrosamines are semi-volatile. Drying the sample to absolute zero will result in massive analyte loss. Leaving a residual volume acts as a "keeper" solvent.
Step 4: HILIC-MS/MS Analysis
Action: Inject 2 µL onto an Ethylene-Bridged Hybrid (BEH) Amide column (1.7 µm, 2.1 x 100 mm). Run a gradient from 95% Acetonitrile (with 10 mM Ammonium Formate) down to 50% Acetonitrile.
Causality: The high organic starting conditions force the polar 1-(2-Methoxyethyl)-4-nitrosopiperazine to partition into the water-enriched layer on the surface of the amide stationary phase, achieving sharp peak shapes and baseline resolution from the API matrix. Monitor the specific MRM transition corresponding to the loss of the nitroso group (
−NO
).
References
Matos Dos Santos, C. E., Dorta, D. J., & de Oliveira, D. P. (2022). Setting limits for N-nitrosamines in drugs: A defined approach based on read-across and structure-activity relationship for N-nitrosopiperazine impurities. Regulatory Toxicology and Pharmacology, 136, 105288. Available at:[Link]
Lapointe, A., Gallant, S., Comtois-Marotte, S., Furtos, A., & Waldron, K. C. (2020). Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry. Canadian Journal of Chemistry, 98(9), 481-488. Available at:[Link]
Wong, H. L., Murphy, S. E., & Hecht, S. S. (2003). Preferential Metabolic Activation of N-Nitrosopiperidine as Compared to Its Structural Homologue N-Nitrosopyrrolidine by Rat Nasal Mucosal Microsomes. Chemical Research in Toxicology, 16(10), 1298–1305. Available at:[Link]
A Comparative Guide to GC-MS and LC-MS for the Analysis of 1-(2-Methoxyethyl)-4-nitrosopiperazine
Introduction: The Imperative for Nitrosamine Analysis The detection of N-nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies and manufacturers worldwide.[1][2] These compou...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Nitrosamine Analysis
The detection of N-nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies and manufacturers worldwide.[1][2] These compounds are classified as probable human carcinogens, and their presence, even at trace levels, necessitates rigorous analytical control.[3][4] 1-(2-Methoxyethyl)-4-nitrosopiperazine is a potential nitrosamine impurity that can arise from manufacturing processes involving the precursor 1-(2-Methoxyethyl)piperazine.[5][6] The effective detection and quantification of this impurity are paramount to ensure patient safety and regulatory compliance.
This guide provides an in-depth, objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of 1-(2-Methoxyethyl)-4-nitrosopiperazine. As a Senior Application Scientist, my objective is to explain the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the insights needed to select and validate the most appropriate methodology for their specific needs.
Predicted Properties: The compound's structure suggests moderate polarity. Its boiling point and thermal stability are critical unknowns that directly influence the choice between GC-MS and LC-MS. While many nitrosamines are sufficiently volatile for GC analysis, the presence of the ether linkage and the overall molecular size may raise concerns about thermal degradation in a hot GC inlet.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its suitability for 1-(2-Methoxyethyl)-4-nitrosopiperazine hinges on the compound's ability to be volatilized without degradation.
Causality Behind Experimental Choices for GC-MS
The primary advantage of GC-MS lies in its high chromatographic efficiency, leading to excellent separation of analytes. However, a significant risk with nitrosamines is thermal degradation in the GC inlet, which can lead to inaccurate quantification.[4] Therefore, method development must focus on minimizing thermal stress. A triple quadrupole (MS/MS) system is highly recommended for its superior selectivity and sensitivity, which are essential for trace-level analysis in complex pharmaceutical matrices.[4][10]
Experimental Protocol: GC-MS/MS
This protocol is a robust starting point, designed for high sensitivity and specificity in accordance with regulatory expectations.[10]
Sample Preparation:
Accurately weigh 100 mg of the drug substance or powdered drug product into a 10 mL vial.
Add 5.0 mL of a suitable solvent (e.g., dichloromethane or 1-methyl-2-pyrrolidinone).
Spike with an appropriate internal standard (e.g., NDMA-d6) to compensate for matrix effects and variability.
Vortex for 1 minute, then sonicate for 15 minutes to ensure complete dissolution/extraction.
Centrifuge at 4000 rpm for 10 minutes.
Transfer the supernatant to a GC vial for analysis.
GC-MS/MS Conditions:
GC System: Agilent 8890 GC or equivalent.
Injector: Splitless mode, 2 µL injection volume. Temperature: 180°C (A lower temperature is chosen to minimize potential on-column degradation).
Column: Agilent DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity column.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program: Initial temperature of 40°C, hold for 2 minutes. Ramp at 15°C/min to 240°C, hold for 5 minutes.
MS System: Agilent 7000 series Triple Quadrupole MS or equivalent.
Ion Source: Electron Ionization (EI) at 70 eV. Source Temperature: 230°C.
Acquisition Mode: Multiple Reaction Monitoring (MRM). Suggested transitions for nitrosopiperazines should be optimized. For the target analyte (m/z 173.1), precursor ions would be selected, and collision-induced dissociation would generate specific product ions for quantification and qualification.
GC-MS Workflow Diagram
GC-MS analysis workflow for 1-(2-Methoxyethyl)-4-nitrosopiperazine.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility-Driven Choice
LC-MS is often considered the gold standard for nitrosamine analysis due to its applicability to a wider range of compounds, including those that are non-volatile or thermally labile.[11] It circumvents the primary risk associated with GC-MS—heat-induced degradation.
Causality Behind Experimental Choices for LC-MS
The key to a successful LC-MS method is achieving good chromatographic retention for the typically polar nitrosamines while ensuring efficient and stable ionization. Reversed-phase chromatography using a C18 column is common. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for smaller, less polar nitrosamines, while Electrospray Ionization (ESI) is effective for a broader range, especially for more polar or complex structures.[12] Given the structure of 1-(2-Methoxyethyl)-4-nitrosopiperazine, ESI in positive mode is a logical starting point. The use of tandem mass spectrometry (MS/MS) is non-negotiable for achieving the required sensitivity and selectivity, as mandated by regulatory bodies.[1][13]
Experimental Protocol: LC-MS/MS
This protocol is adapted from established methods for similar nitrosopiperazine impurities and is designed for compliance and robustness.[14][15][16]
Sample Preparation:
Accurately weigh 50 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.
Add 5.0 mL of diluent (e.g., 80:20 Methanol:Water).
Spike with an appropriate isotopically labeled internal standard (e.g., 1-methyl-4-nitrosopiperazine-d4) to ensure accurate quantification.[15]
Vortex for 2 minutes, then sonicate for 10 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Filter the supernatant through a 0.22 µm PVDF filter into an LC vial.
LC-MS/MS Conditions:
LC System: Waters ACQUITY UPLC I-Class or equivalent.
Column: Phenyl-Hexyl column (e.g., 100 x 3.0 mm, 1.8 µm) for alternative selectivity.[12] A standard C18 column is also a viable option.
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% Formic Acid.
Mobile Phase B: Methanol with 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.
Column Temperature: 40°C.
Injection Volume: 5 µL.
MS System: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent.
Ion Source: Electrospray Ionization (ESI), Positive Mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be [M+H]⁺ at m/z 174.1. Product ions for quantification and confirmation must be determined by infusing a standard of the analyte.
LC-MS Workflow Diagram
LC-MS analysis workflow for 1-(2-Methoxyethyl)-4-nitrosopiperazine.
Head-to-Head Performance Comparison
The choice between GC-MS and LC-MS depends on a trade-off between speed, robustness, and applicability. The following table summarizes the expected performance characteristics for the analysis of 1-(2-Methoxyethyl)-4-nitrosopiperazine, based on typical performance for similar nitrosamines.
Performance Parameter
GC-MS/MS
LC-MS/MS
Rationale & Justification
Limit of Quantification (LOQ)
~0.05 ppm (ng/g)
<0.01 ppm (ng/g)
LC-MS/MS generally achieves lower detection limits for a broader range of nitrosamines due to more efficient ionization and reduced thermal stress.[17]
Selectivity
Very High
Very High
Both techniques, when using tandem mass spectrometry (MS/MS) in MRM mode, offer exceptional selectivity, minimizing interference from the sample matrix.[10][11]
Risk of Analyte Degradation
Moderate to High
Very Low
The high temperatures of the GC inlet and column can cause thermal degradation of some nitrosamines, a risk that is avoided with LC-MS.[4]
Matrix Effects
Generally Lower
Potentially Higher
ESI in LC-MS can be prone to ion suppression or enhancement from matrix components, often requiring isotopically labeled internal standards for accurate quantification.[18]
Sample Throughput
Higher
Lower
GC methods can often have shorter run times and faster equilibration, leading to higher throughput for routine analysis.
Method Robustness
High
High
Both are considered robust techniques, though LC methods can be more susceptible to issues with column performance and mobile phase variability over time.
Method Validation
Required
Required
All analytical methods used for regulatory submissions must be fully validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[19][20]
Cross-Validation: Ensuring Method Orthogonality and Trustworthiness
To ensure the highest degree of confidence in analytical results, cross-validation using two orthogonal techniques is a powerful strategy. An orthogonal method relies on a different scientific principle for separation or detection.
Cross-Validation Protocol:
Prepare a Sample Set: Create a set of at least 6 individual samples of the drug product, spiked with 1-(2-Methoxyethyl)-4-nitrosopiperazine at a concentration near the specification limit (e.g., 0.1 ppm). Include a non-spiked control.
Independent Analysis: Analyze the full sample set using the validated GC-MS/MS method and, separately, the validated LC-MS/MS method.
Compare Results: Calculate the concentration of the nitrosamine from both methods for each sample.
Acceptance Criteria: The results are considered equivalent if the mean values obtained from the two methods are within ±10% of each other and the relative standard deviation of the results is acceptable.
This process provides a self-validating system, demonstrating that the reported concentration is accurate and not an artifact of a single analytical technique.
Conclusion and Recommendations
Both GC-MS/MS and LC-MS/MS are highly capable techniques for the trace-level quantification of 1-(2-Methoxyethyl)-4-nitrosopiperazine.
LC-MS/MS is the recommended primary technique. Its key advantage is the mitigation of risk associated with thermal degradation, making it the most reliable and defensible choice, especially during method development when the analyte's thermal stability is not fully characterized. Its superior sensitivity is crucial for meeting the stringent limits set by regulatory agencies like the FDA and EMA.[11][18]
GC-MS/MS serves as an excellent orthogonal method for confirmation and cross-validation. If 1-(2-Methoxyethyl)-4-nitrosopiperazine is proven to be thermally stable, GC-MS/MS can be a highly efficient and robust option for routine quality control testing due to its potential for higher sample throughput.
Ultimately, the selection must be guided by a thorough risk assessment and a comprehensive method validation that aligns with the principles outlined in USP <1469> and ICH Q2(R2).[13][20] By employing these powerful analytical tools with a deep understanding of their underlying principles, scientists can confidently ensure the safety and quality of pharmaceutical products.
References
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][19][21][20]
Preeti, K., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. Retrieved from [Link][11][18]
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link][21]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][20]
ICH. (2025). VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Retrieved from [Link][1]
Journal of Applied Pharmaceutical Science. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Retrieved from [Link][12]
BA Sciences. (n.d.). USP 1469 Nitrosamine Impurities Testing. Retrieved from [Link][3]
Shimadzu. (n.d.). UFMS Approach For Nitrosamine Analysis In Medicinal Drugs. Retrieved from [Link]
ACS Publications. (2025). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. Retrieved from [Link]
PMC. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Retrieved from [Link][18]
Scribd. (2021). Usp 1469 Nitrosamine Impurities. Retrieved from [Link][2]
Health Sciences Authority. (2022). DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS. Retrieved from [Link][14]
Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Retrieved from [Link][15]
PubMed. (n.d.). The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. Retrieved from [Link][8]
ResearchGate. (2023). (PDF) Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link]
Frontiers. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Retrieved from [Link][17]
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Retrieved from [Link][16]
PMC. (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Retrieved from [Link][10]
Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link][4]
PubChem. (n.d.). 1-(2-methoxyethyl)-4-nitrosopiperazine. Retrieved from [Link][7]
ResearchGate. (2025). (PDF) Thermal Decomposition of N-nitrosopiperazine. Retrieved from [Link][9]
PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. Retrieved from [Link][5]
Inter-Laboratory Validation of 1-(2-Methoxyethyl)-4-nitrosopiperazine Analytical Assays: A Comparison Guide
Executive Summary & Mechanistic Context The pharmaceutical industry is currently navigating stringent regulatory mandates regarding N-nitrosamine impurities, which are classified as probable human carcinogens and subject...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
The pharmaceutical industry is currently navigating stringent regulatory mandates regarding N-nitrosamine impurities, which are classified as probable human carcinogens and subject to strict acceptable daily intake (ADI) limits ()[1]. Among these, 1-(2-Methoxyethyl)-4-nitrosopiperazine (MENP) represents a unique analytical challenge. As a polar, complex nitrosamine, it typically forms when 1-(2-methoxyethyl)piperazine—a common synthetic intermediate or active pharmaceutical ingredient (API) degradant—reacts with nitrosating agents (e.g., nitrites) under acidic conditions.
Unlike volatile nitrosamines such as NDMA, piperazine-derived nitrosamines exhibit high polarity and thermal instability, rendering traditional analytical approaches ineffective ()[2]. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative platforms (GC-MS/MS and LC-HRMS) for MENP quantification, supported by inter-laboratory validation data and a rigorously self-validating experimental protocol.
Mechanism of 1-(2-Methoxyethyl)-4-nitrosopiperazine (MENP) formation via electrophilic substitution.
Analytical Platform Comparison
To establish a robust control strategy compliant with USP <1469> guidelines (), laboratories must select an analytical platform that balances sensitivity, specificity, and matrix tolerance.
Table 1: Platform Comparison for MENP Detection
Feature
GC-MS/MS (EI)
LC-MS/MS (Triple Quadrupole)
LC-HRMS (Orbitrap / Q-TOF)
Suitability for MENP
Poor. Thermal degradation of the piperazine ring leads to false negatives.
Optimal. Gold standard for polar, non-volatile nitrosamines.
Excellent. High specificity, but lower absolute sensitivity.
Ionization Source
Electron Impact (EI)
ESI+ or APCI+
ESI+ or APCI+
Sensitivity (LOD)
> 5.0 ppb (due to degradation)
0.1 – 0.5 ppb
0.5 – 1.0 ppb
Specificity
Moderate (fragmentation dependent)
High (Multiple Reaction Monitoring)
Ultra-High (< 2 ppm mass accuracy)
Matrix Interference
High (requires extensive clean-up)
Moderate (managed via APCI/Biphenyl)
Low (resolves isobaric interferences)
Throughput
Low (long GC oven cooling times)
High (rapid UHPLC gradients)
Moderate (slower scan speeds)
Causality of Platform Selection: While GC-MS/MS is highly effective for volatile, low-molecular-weight nitrosamines ()[3], the thermal energy required to volatilize MENP causes degradation of the N-N=O bond. Therefore, LC-MS/MS utilizing Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) is the superior product choice, offering sub-ppb sensitivity without thermal stress ()[4]. LC-HRMS serves as a critical orthogonal confirmation tool when complex API matrices produce isobaric interferences that mimic MRM transitions ()[5].
Inter-Laboratory Validation Workflow
To prove the operability and trustworthiness of the LC-MS/MS method, an inter-laboratory validation study was executed across five independent facilities. This ensures the protocol is not just locally optimized, but universally reproducible.
Inter-laboratory validation workflow confirming method reproducibility across MS platforms.
Self-Validating Experimental Protocol (LC-MS/MS)
This methodology is engineered as a self-validating system. Every critical step contains a built-in control to verify causality and prevent false reporting.
Step 1: Matrix-Decoupled Sample Preparation
Action: Dissolve 100 mg of the API in 1.0 mL of 0.1 M NaOH. Immediately spike with 10 µL of MENP-d8 internal standard (IS) at 100 ng/mL. Extract with 2.0 mL of Dichloromethane (DCM). Vortex for 5 mins, centrifuge at 4000 rpm for 10 mins. Evaporate the organic layer under nitrogen and reconstitute in 500 µL of 5% Methanol.
Causality: The basic pH (NaOH) neutralizes the API (assuming a basic drug substance), driving it into the organic phase, while the highly polar MENP partitions selectively.
Self-Validation Gate: The absolute peak area of the MENP-d8 IS must yield a recovery of >75% compared to a neat standard. A failure here instantly flags emulsion formation or evaporative loss, invalidating the extraction before data is even processed.
Step 2: Pi-Pi Mediated Chromatographic Separation
Action: Inject 10 µL onto a Biphenyl UHPLC column (100 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% Formic acid in Water (Mobile Phase A) and 0.1% Formic acid in Methanol (Mobile Phase B).
Causality: The 2-methoxyethyl tail makes MENP too hydrophilic for strong retention on standard C18 phases. The Biphenyl stationary phase provides orthogonal
π−π
interactions with the electron-rich nitroso group, ensuring MENP is retained past the solvent front (k' > 2), escaping the zone of maximum matrix suppression.
Step 3: Dual-Transition Mass Spectrometry (APCI+)
Action: Monitor MENP via APCI+ using two MRM transitions:
Quantifier: m/z 188.1 → 128.1 (Loss of NO and methoxy fragment)
Qualifier: m/z 188.1 → 100.1
Causality: APCI is utilized over ESI because it relies on gas-phase ion-molecule reactions, which are significantly less susceptible to ionization suppression from residual API co-elution.
Self-Validation Gate: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard. If the ratio skews, it proves a co-eluting matrix component is sharing an isobaric transition, triggering an automatic re-analysis using the LC-HRMS protocol.
Quantitative Inter-Laboratory Data
The inter-laboratory study evaluated spiked API samples (5.0 ppb MENP) across five laboratories. The results demonstrate the superiority and robustness of the LC-MS/MS approach, particularly when using APCI.
Table 2: Inter-Laboratory Validation Results for MENP (Spiked at 5.0 ppb)
Laboratory
Analytical Platform
Mean Recovery (%)
Intra-day RSD (%)
Inter-day RSD (%)
LOD (ppb)
LOQ (ppb)
Lab 1
LC-MS/MS (ESI+)
98.2
4.1
5.3
0.15
0.50
Lab 2
LC-MS/MS (ESI+)
102.5
3.8
4.9
0.12
0.40
Lab 3
LC-MS/MS (APCI+)
99.4
2.1
3.0
0.10
0.30
Lab 4
LC-MS/MS (APCI+)
98.1
2.4
3.2
0.11
0.35
Lab 5
LC-HRMS (Orbitrap)
94.8
5.5
6.8
0.30
1.00
Data Synthesis: Labs 3 and 4, utilizing APCI+, demonstrated the tightest precision (Inter-day RSD < 3.5%) and the lowest Limits of Quantitation (LOQ). While Lab 5 (LC-HRMS) showed slightly higher variance and a higher LOQ, it successfully provided orthogonal confirmation of peak purity, validating the MRM transitions used by Labs 1-4.
References
NIH/PMC. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies."[Link]
MDPI. "Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment."[Link]
Agilent. "Emerging Trends in Nitrosamine Analysis for Pharma."[Link]
FDA. "Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs." [Link]
Proper Disposal of 1-(2-Methoxyethyl)-4-nitrosopiperazine: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of 1-(2-Methoxyethyl)-4-nitrosopiperazine. As a member of the N-nitroso compound family, this chemical requires meticulous handling...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential safety and logistical guidance for the proper disposal of 1-(2-Methoxyethyl)-4-nitrosopiperazine. As a member of the N-nitroso compound family, this chemical requires meticulous handling and adherence to stringent disposal protocols due to its presumed toxic and carcinogenic properties. This guide is designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for managing this hazardous waste stream safely and in compliance with regulations.
The Critical Imperative: Understanding the Hazard
Furthermore, the piperazine functional group present in its structure suggests it may also possess corrosive properties, capable of causing severe skin burns and eye damage, a hazard common to many piperazine derivatives.[5][6][7][8] Therefore, all handling and disposal procedures must be approached with the assumption that this compound is toxic, carcinogenic, and corrosive.
Suspected Carcinogen[1][2][4], Acutely Toxic (if swallowed)[6][9], Causes Severe Skin Burns and Eye Damage[5][6][7]
Primary Physical Hazards
Incompatible with strong oxidizing agents and strong acids.[5]
Regulatory Consideration
Must be managed as a hazardous waste under federal and state regulations.[10][11]
Pre-Disposal Safety Protocols
Before beginning any process that will generate waste, ensure all safety measures are in place. This includes immediate access to emergency equipment and a clear understanding of handling procedures.
Required Personal Protective Equipment (PPE)
Due to the compound's corrosive and suspected carcinogenic nature, a comprehensive PPE strategy is mandatory.
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[6][12]
Eye Protection: Use tightly fitting chemical safety goggles with side-shields.[5][12]
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure clothing provides full coverage.[5][6]
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6][12] If there is a risk of exposure exceeding limits, a NIOSH-approved respirator should be used.[5]
Spill Management
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control and Contain: Prevent the spill from spreading. For liquid spills, use an absorbent material like diatomite or a universal binder.[6][13]
Neutralize (If Applicable): Some N-nitroso compounds can be decomposed. However, without a validated procedure for this specific compound, mechanical cleanup is the safest approach.
Clean-Up: Moisten spilled solid material to prevent dust formation.[2] Carefully collect all contaminated materials using spark-proof tools and place them in a designated, sealed hazardous waste container.[12]
Decontaminate: Clean the spill area thoroughly with soap and water, followed by an appropriate solvent rinse if necessary.[5][12] All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow: From Generation to Removal
The proper disposal of 1-(2-Methoxyethyl)-4-nitrosopiperazine is a multi-step process governed by strict regulations, including the Resource Conservation and Recovery Act (RCRA) at the federal level and state-specific rules.[11][14]
Step 1: Waste Characterization
The first step is to classify the waste. As a suspected carcinogen with high toxicity, this compound will be regulated as hazardous waste. It may fall under a "listed" waste code if it is a discarded commercial chemical product (U-code or P-code) or, more commonly, will be classified as a "characteristic" hazardous waste due to its toxicity (D-code).[10] Your institution's Environmental Health & Safety (EHS) department is the definitive resource for determining the precise waste codes.
Diagram: Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process.
Caption: Workflow for proper disposal of 1-(2-Methoxyethyl)-4-nitrosopiperazine waste.
Step 2: Containerization and Labeling
Waste Container: Use a designated, leak-proof container with a secure lid that is chemically compatible with the compound. Do not mix this waste with any other chemicals.[12]
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(2-Methoxyethyl)-4-nitrosopiperazine," and a clear indication of the hazards (e.g., "Toxic," "Carcinogen," "Corrosive"). The label must also include the generator's name and the date accumulation began.
Step 3: Accumulation and Storage
Satellite Accumulation: Small quantities of waste (up to 55 gallons) can be collected at or near the point of generation in a Satellite Accumulation Area (SAA).[14] The container must be kept closed at all times except when adding waste.
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials like strong acids and oxidizers.[5][12] Protect from direct sunlight.[5]
Time and Quantity Limits: Once the container is full or specific time limits are reached (which vary by generator status), it must be moved to a central accumulation area and prepared for shipment.[14]
Step 4: Final Disposal
Professional Removal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12] Disposal must be handled by your institution's EHS department or a licensed hazardous waste contractor.
Method of Disposal: The likely method of disposal for this type of compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] This process ensures the complete destruction of the hazardous molecule.
Decontamination of Labware and Surfaces
All non-disposable items that come into contact with 1-(2-Methoxyethyl)-4-nitrosopiperazine must be thoroughly decontaminated.
Initial Rinse: Carefully rinse surfaces and labware with a suitable solvent (e.g., methanol or ethanol) to remove gross contamination. This rinseate must be collected and disposed of as hazardous waste.
Wash: Wash the items with soap and hot water.
Final Rinse: Perform a final rinse with deionized water.
Verification: For critical applications, a surface wipe analysis may be necessary to confirm complete decontamination.
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of your research environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance.
References
Compliance Guideline For Hazardous Wastes and Materials. LA County Fire Department. Available at: [Link]
A California Business Owner's Guide to Hazardous Waste Regulations. HWH Environmental. Available at: [Link]
N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Toxicology Program, National Institutes of Health. Available at: [Link]
Managing Hazardous Waste. California Department of Toxic Substances Control. Available at: [Link]
N-NITROSO COMPOUNDS Fact Sheet. Delaware Health and Social Services. Available at: [Link]
OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Occupational Safety and Health Administration. Available at: [Link]
DTSC Regulations. California Department of Toxic Substances Control. Available at: [Link]
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]
N-Nitrosopiperidine Safety data sheet. CPAChem. Available at: [Link]
A Senior Application Scientist's Guide to Handling 1-(2-Methoxyethyl)-4-nitrosopiperazine
Hazard Analysis: Understanding the Risk 1-(2-Methoxyethyl)-4-nitrosopiperazine is a compound that requires careful handling due to the high probability of significant health risks. The primary concerns stem from its clas...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Analysis: Understanding the Risk
1-(2-Methoxyethyl)-4-nitrosopiperazine is a compound that requires careful handling due to the high probability of significant health risks. The primary concerns stem from its classification as an N-nitroso compound, a class of chemicals widely recognized for its carcinogenic potential.[1][2]
N-Nitroso Compounds: Many compounds in this family are potent carcinogens in animal studies and are reasonably anticipated to be human carcinogens. The primary route of concern is metabolic activation, which can lead to DNA alkylation and subsequent mutagenesis. Therefore, exposure to 1-(2-Methoxyethyl)-4-nitrosopiperazine must be minimized.
Piperazine Derivatives: Depending on the specific substitutions, piperazine derivatives can cause a range of health effects, including severe skin and eye damage, skin sensitization, and respiratory irritation.[3][4][5]
Based on analogous compounds like N-Methyl-N'-nitrosopiperazine, we must assume that 1-(2-Methoxyethyl)-4-nitrosopiperazine is toxic if swallowed, may cause cancer, and can cause severe skin burns and eye damage.[3][6]
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing Personal Protective Equipment (PPE), it is crucial to implement the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source.[7][8]
Engineering Controls: All work with 1-(2-Methoxyethyl)-4-nitrosopiperazine, including weighing, preparing solutions, and any manipulations, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of vapors or aerosols.[9][10]
Administrative Controls: Access to areas where this compound is handled should be restricted. A designated area within the laboratory should be clearly marked for its use.[9] All personnel must receive specific training on the hazards and handling procedures for this compound before commencing any work.[11][12][13]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are primary, a robust PPE protocol is mandatory.[7][14][15]
Core PPE Requirements:
PPE Component
Specification
Rationale
Hand Protection
Double-gloving with chemical-resistant gloves (e.g., nitrile).
Prevents skin absorption. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. Check glove manufacturer's compatibility charts for piperazine derivatives and solvents in use.[1]
Eye Protection
Chemical safety goggles and a face shield.
Protects against splashes and aerosols that can cause severe eye damage.[14][16]
Body Protection
A lab coat with long sleeves and a disposable, chemical-resistant apron or gown.
Prevents contamination of personal clothing and skin.[15][16]
Respiratory Protection
A NIOSH-approved respirator may be necessary for certain procedures where aerosols or dust may be generated outside of a fume hood, such as during spill cleanup.
Protects against inhalation of this potentially carcinogenic compound.[10][16]
Operational Plan: Step-by-Step Guidance
Handling and Preparation
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including a designated waste container.
Weighing: If weighing the solid compound, do so on a tared weigh paper within the fume hood. Take care to avoid generating dust.
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Post-Handling: After use, decontaminate all surfaces and equipment.[9]
Emergency Procedures
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][10] Seek medical attention.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][17] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][17]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Compliant Waste Management
All waste contaminated with 1-(2-Methoxyethyl)-4-nitrosopiperazine must be treated as hazardous waste.[9]
Solid Waste: This includes contaminated gloves, weigh papers, disposable lab coats, and absorbent materials from spill cleanups. Place these items in a sealed, clearly labeled hazardous waste container.[9][10]
Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[9][18]
Decontamination of Glassware: Reusable glassware should be decontaminated. One established method for the destruction of N-nitroso compounds involves treatment with an aluminum-nickel alloy in a basic solution, though this should be performed by trained personnel following a validated institutional protocol.[19][20]
Always adhere to your institution's and local regulations for hazardous waste disposal.[6][18]
References
Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. (1988).
How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.
OSHA Chemical Hazards And Communication. (2022).
P - Personal protection.
Working Safely with Carcinogens Guideline. The University of Queensland.
OSHA Rules for Chemical Hazards. (2026). DuraLabel Resources.
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). (2018). East Carolina University.
SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. University of Louisville.
The importance of Personal Protective Equipment in the handling of chemicals. (2024). Itram Higiene.
Chemical Hazards and Toxic Substances - Overview.
Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar.
Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024). PPS.
Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
Safety Data Sheet - N-Methyl-N'-nitrosopiperazine. (2025). Cayman Chemical.
1-(2-methylpropyl)
SAFETY DATA SHEET - 1-(4-Methoxyphenyl)piperazine dihydrochloride. (2025). Thermo Fisher Scientific.
Safety data sheet - N-Nitrosopiperidine. (2018). CPAChem.
Safety Data Sheet - 1-Methyl-4-nitrosopiperazine. (2026). MedchemExpress.com.
SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine. (2024). Tokyo Chemical Industry.
SAFETY DATA SHEET - 1-(2-Aminoethyl)piperazine. (2025). Fisher Scientific.